The Spectrophotometric Dynamics of Chromoxane Cyanin R: pH-Dependent Absorption Spectra and Complexometric Applications
Executive Summary Chromoxane Cyanin R (ECR)—frequently cataloged as Eriochrome Cyanine R or Mordant Blue 3—is a polycyclic aromatic triphenylmethane dye renowned for its highly sensitive halochromic (pH-dependent) proper...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Chromoxane Cyanin R (ECR)—frequently cataloged as Eriochrome Cyanine R or Mordant Blue 3—is a polycyclic aromatic triphenylmethane dye renowned for its highly sensitive halochromic (pH-dependent) properties and its robust chelating affinity for transition and post-transition metals. This whitepaper provides researchers and analytical scientists with an in-depth mechanistic analysis of ECR’s absorption spectrum across different pH levels, the thermodynamics of its acid-base equilibria, and field-proven protocols for its application in spectrophotometric trace metal quantification.
Molecular Architecture and Acid-Base Equilibria
ECR (
C23H15Na3O9S
) features a highly conjugated triphenylmethane backbone functionalized with a sulfonic acid group, two carboxylic acid groups, and a phenolic hydroxyl group. The structural conjugation of these electron-donating and electron-withdrawing groups dictates its photophysical properties.
The stepwise deprotonation of ECR yields four distinct acid dissociation constants (
pKa
):
pKa1≈0.0 : Deprotonation of the strongly acidic sulfonic acid group.
pKa2=1.83 : Deprotonation of the first carboxylic acid group.
pKa3=5.74 : Deprotonation of the second carboxylic acid group.
pKa4=11.83 : Deprotonation of the phenolic hydroxyl group.
Mechanistic Causality: The most dramatic optical shift occurs at
pKa4
. The deprotonation of the phenolic hydroxyl group drastically increases the electron density across the triphenylmethane conjugated
π
-system. This lowers the energy gap required for
π→π∗
electronic transitions, resulting in a massive bathochromic (red) shift in the absorption spectrum[1].
Protonation states and visual color shifts of ECR across varying pH levels.
The pH-Dependent Absorption Spectrum of Uncomplexed ECR
When uncomplexed, ECR acts as an autonomous halochromic sensor. Its absorption maximum (
λmax
) and molar absorptivity (
ϵ
) are strictly governed by the pH of the aqueous medium[2]. Understanding this baseline is critical; analytical measurements must account for the background absorbance of the free ligand.
Spectral Properties of Uncomplexed Chromoxane Cyanin R
pH Range
Dominant Species
Visual Color
Absorption Maximum (
λmax
)
pH < 1.8
H4L
Red / Pink
~ 530 nm (Broad)
pH 2.0 - 5.5
H3L−
Orange / Yellow
445 nm
pH 6.0 - 10.0
H2L2−
Yellow
434 - 440 nm
pH > 11.8
HL3−/L4−
Deep Blue / Violet
578 - 585 nm
Note: In highly acidic environments (pH 1.5), ECR is frequently utilized as a biological stain (a synthetic substitute for hematoxylin) due to its ability to form stable red and blue complexes with
Fe3+
in cellular nuclei[1].
Metal Complexation and Micellar Sensitization
In analytical spectrophotometry, ECR is rarely utilized in isolation; it is deployed as a bidentate chelating agent for trace metals such as
Al3+
,
Fe3+
,
U(VI)
, and
V(IV)
[3]. When ECR coordinates with a metal ion, the electron density is pulled toward the metal center, stabilizing the excited state and causing a bathochromic shift.
The Critical Role of Cationic Surfactants
A major breakthrough in ECR-based spectrophotometry is the integration of cationic surfactants like Cetyltrimethylammonium bromide (CTAB) or N,N-dodecyltrimethylammonium bromide (DTAB)[4].
Mechanistic Causality: Operating at an optimal pH of 5.0 - 6.0, ECR exists primarily as the negatively charged
H2L2−
species. The introduction of cationic surfactants above their critical micelle concentration (CMC) forms a ternary micellar complex (Metal-ECR-Surfactant). The electrostatic attraction pulls the complex into the hydrophobic core of the micelle. This localized hydrophobic microenvironment shields the complex from bulk water, preventing non-radiative relaxation caused by O-H vibrational quenching. Consequently, this induces a massive hyperchromic effect , pushing the molar absorptivity (
ϵ
) to
>1.1×105L⋅mol−1⋅cm−1
and shifting the
λmax
from ~535 nm to 584-595 nm[4].
To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the spectrophotometric quantification of
Al3+
using ECR and DTAB. This system is self-validating because it utilizes a reagent blank to mathematically negate the background absorbance of the uncomplexed
H2L2−
species.
Step-by-Step Methodology
Sample Preparation: Filter the aqueous sample (e.g., environmental water) through a 0.45
μm
membrane to remove particulate scattering agents.
Strict pH Buffering: Transfer a 10.0 mL aliquot of the sample to a 25 mL volumetric flask. Add 2.0 mL of 1.0 M Acetate buffer to strictly maintain the pH at 5.5.
Causality: If pH < 5.0, abundant
H+
ions will outcompete
Al3+
for ECR's binding sites. If pH > 6.0,
Al3+
undergoes hydrolysis to form insoluble
Al(OH)3
, removing the analyte from the reaction sphere.
Micellar Sensitization: Add 1.0 mL of 3.0 mmol/L DTAB solution. Agitate gently to ensure micelle formation without inducing optical-disrupting foam.
Ligand Chelation: Add 1.0 mL of 0.5 mmol/L ECR stock solution.
Thermodynamic Incubation: Allow the solution to incubate at room temperature (
25∘C
) for exactly 15 minutes to reach thermodynamic equilibrium.
Spectrophotometric Measurement: Measure the absorbance at 584 nm against a reagent blank (prepared identically but substituting the sample with deionized water). The Beer-Lambert law is strictly obeyed in the dynamic range of 4 - 400 ng/mL[4].
Self-validating spectrophotometric workflow for Al3+ quantification.
References
[1] Chromoxane cyanine R. I. Physical and chemical properties of the dye and of some of its iron complexes. PubMed (NIH). Available at:[Link]
[2] In vivo Deep-Tissue Microscopy with UCNP/Janus-Dendrimers as Imaging Probes: Resolution at Depth and Feasibility of Ratiometric Sensing. PMC (NIH). Available at:[Link]
[4] Selective and sensitive spectrophotometric method for determination of sub-micro-molar amounts of aluminium ion. PubMed (NIH). Available at:[Link]
[3] Naked Eye Chemosensor for the Qualitative and Quantitative Determination of Oxalate Ions Based on Indicator Displacement Assay. Analytical and Bioanalytical Chemistry Research. Available at: [Link]
Chromoxane Cyanin R (Mordant Blue 3): A Comprehensive Guide to Aqueous Solubility, pH-Dependent Stability, and Analytical Protocols
Executive Summary Chromoxane Cyanin R (CCR)—widely recognized by its synonyms Eriochrome Cyanine R and Mordant Blue 3 (CAS: 3564-18-9)—is a highly versatile synthetic triphenylmethane dye[1]. In analytical chemistry and...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Chromoxane Cyanin R (CCR)—widely recognized by its synonyms Eriochrome Cyanine R and Mordant Blue 3 (CAS: 3564-18-9)—is a highly versatile synthetic triphenylmethane dye[1]. In analytical chemistry and histology, it serves as a premier complexometric indicator for metal ions (such as aluminum, iron, and beryllium) and as a robust biological stain for nuclear chromatin[2].
As a Senior Application Scientist, I approach the handling of CCR not merely as a reagent, but as a dynamic molecular system. Its utility is entirely governed by its aqueous solubility and its pH-dependent structural equilibria. This whitepaper provides a rigorous, field-proven framework for understanding the physicochemical behavior of CCR in aqueous solutions, detailing the causality behind its stability, and establishing self-validating protocols for its preparation and analytical application.
CCR is formulated as a trisodium salt of a sulfonated and carboxylated triphenylmethane derivative[1]. It exhibits exceptional aqueous solubility, achieving concentrations of up to 420 g/L at 20 °C[3].
The Causality of High Solubility:
The extreme solubility of CCR is not coincidental; it is a direct consequence of its molecular architecture. The presence of one strongly acidic sulfonate group and two carboxylate groups ensures that the molecule is highly ionized in water. These anionic moieties disrupt the crystalline lattice energy of the solid dye and maximize ion-dipole interactions with the aqueous solvent. Furthermore, steric hindrance between the substituted phenyl rings prevents tight planar stacking (aggregation), which typically reduces the solubility of large aromatic dyes.
The stability and functional reactivity of CCR are dictated by its acid-base equilibria. The dye possesses four ionizable protons, which dissociate at specific pH thresholds, altering the electronic delocalization across the triphenylmethane core[5].
Speciation and pKa Values
Potentiometric and spectrophotometric analyses reveal four distinct acidity constants for CCR[5]:
pKa₁ ≈ 0.0 : Deprotonation of the highly acidic sulfonic acid group.
pKa₂ = 1.83 : Deprotonation of the first carboxylic acid group.
pKa₃ = 5.74 : Deprotonation of the second carboxylic acid group.
pKa₄ = 11.83 : Deprotonation of the phenolic hydroxyl group.
The Causality of Colorimetric Shifts:
As the pH of the aqueous solution increases, the sequential removal of protons alters the conjugated
π
-electron system. This changes the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the wavelength of maximum absorption (
λmax
) shifts, resulting in macroscopic color changes from red/orange in highly acidic conditions to deep purple/blue in alkaline environments[4][6].
While appropriately buffered aqueous solutions of CCR are remarkably stable (often lasting for years)[2], the molecule is highly susceptible to oxidative degradation. In the presence of strong oxidizing agents, the central electron-rich carbon of the triphenylmethane backbone is attacked, cleaving the conjugated system and resulting in irreversible photobleaching and loss of metal-binding capacity[3].
Figure 1: pH-dependent structural speciation and deprotonation workflow of Chromoxane Cyanin R.
Self-Validating Experimental Protocols
To ensure reproducibility in analytical and histological applications, the preparation and validation of CCR solutions must be tightly controlled. The following protocols are designed with built-in validation steps to guarantee scientific integrity.
Protocol 1: Preparation of a Stable CCR Stock Solution (0.2% w/v)
Objective: To formulate a stable, oxidation-resistant stock solution for downstream complexometric or histological use.
Weighing : Accurately weigh 0.20 g of analytical-grade CCR powder.
Dissolution : Transfer the powder to an amber glass volumetric flask. Add 80 mL of deionized water (18.2 MΩ·cm). Causality: Amber glass is mandatory to prevent UV-induced radical generation and subsequent photobleaching.
pH Adjustment : Add 0.1 M HCl dropwise until the pH reaches 2.0. Causality: Maintaining a low pH stabilizes the
H3L−
species, which is highly resistant to spontaneous auto-oxidation and optimal for forming stable complexes with metals like titanium[6].
Volume Adjustment : Bring the total volume to 100 mL with deionized water.
Storage : Seal tightly and store at +5 °C to +30 °C[3][4].
Self-Validation Step : Measure the absorbance of a 1:100 dilution at
λmax
(approx. 535 nm). A stable absorbance reading (± 2%) over a 48-hour incubation confirms the absence of oxidative degradation.
Objective: To verify that the CCR solution will not precipitate in the presence of high salt concentrations, a requirement for critical electrolyte concentration (CEC) staining techniques[2].
Buffer Preparation : Prepare a 0.1 M Acetate buffer adjusted exactly to pH 5.7.
Electrolyte Addition : Dissolve Magnesium Chloride (
MgCl2
) into the buffer to achieve a final concentration of 0.5 M[2].
Dye Integration : Add CCR stock solution to the buffered electrolyte solution to achieve a final dye concentration of 0.05% w/v.
Incubation : Incubate the mixture at room temperature for 24 hours.
Self-Validation Step : Centrifuge a 10 mL aliquot at 3000 x g for 10 minutes. The absolute absence of a pellet confirms the dye's stability against salting-out effects, validating its structural integrity for CEC histological applications.
Figure 2: Experimental workflow for the preparation and BSC stability validation of CCR solutions.
Conclusion
Chromoxane Cyanin R is an exceptionally soluble and versatile reagent, provided its pH-dependent equilibria and susceptibility to oxidation are strictly managed. By understanding its specific pKa thresholds (0.0, 1.83, 5.74, and 11.83)[5] and employing rigorous, self-validating preparation protocols, researchers can ensure long-term stability and precise colorimetric performance in both complexometric and histological applications.
References
Biological Stain Commission. "Current Issues With Stains | Biological Stain Commission". Biological Stain Commission. Available at: [Link]
MDPI. "Determination of Food Oxalates Using Silica–Titania Xerogel Modified with Eriochrome Cyanine R". Sensors. Available at: [Link]
Universidade Federal de Sergipe. "Programa de Pós-Graduação em Química - Wandson do Nascimento". UFS Repositories. Available at:[Link]
Thermodynamic Properties and Coordination Dynamics of Chromoxane Cyanin R Metal Complexes: A Technical Guide
Executive Summary Chromoxane Cyanin R (ECR), universally indexed as Mordant Blue 3 (C.I. 43820), is a polyfunctional triphenylmethane dye widely deployed as a complexometric indicator and spectrophotometric reagent[1][2]...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Chromoxane Cyanin R (ECR), universally indexed as Mordant Blue 3 (C.I. 43820), is a polyfunctional triphenylmethane dye widely deployed as a complexometric indicator and spectrophotometric reagent[1][2]. Its molecular architecture—featuring highly reactive hydroxyl and carboxylate moieties—enables the formation of exceptionally stable coordination complexes with various transition, inner-transition, and post-transition metals.
For researchers developing optical sensors, metal-scavenging therapeutics, or advanced analytical assays, understanding the thermodynamic drivers—Gibbs free energy (
ΔG
), enthalpy (
ΔH
), and entropy (
ΔS
)—of ECR-metal chelation is non-negotiable. This whitepaper provides an authoritative, in-depth analysis of the thermodynamic properties of ECR-metal complexes, detailing the causality behind their formation, the impact of micellar sensitization, and field-proven experimental protocols for empirical validation.
Thermodynamic Principles of ECR-Metal Chelation
The coordination of metal cations by ECR is fundamentally a solvent-exchange reaction. In aqueous media, metal ions exist as heavily hydrated species. When ECR acts as a multidentate ligand, it displaces these coordinated water molecules.
The Entropic Driver (
ΔS>0
)
The primary driving force for ECR-metal complexation is typically entropic. The displacement of multiple low-molecular-weight water molecules from the metal's primary hydration sphere by a single, bulky ECR molecule increases the overall disorder of the system (
ΔS>0
). This desolvation effect is critical; without it, the energetic cost of breaking metal-water bonds would prohibit complexation.
The Enthalpic Component (
ΔH>0
)
Empirical studies demonstrate that the formation of ECR complexes with metals such as Vanadium (V), Niobium (V), and Tantalum (V) is an endothermic process (
ΔH>0
)[3]. Because heat is absorbed during the reaction, the stability of these specific metal chelates increases with temperature up to an optimal equilibrium point (e.g., 60°C for Nb and Ta)[3].
Gibbs Free Energy (
ΔG<0
)
Despite the endothermic nature of many ECR-metal reactions, the massive entropic gain overcomes the enthalpic penalty, resulting in a negative Gibbs free energy (
ΔG<0
). This guarantees the spontaneous formation of the complex under optimized pH conditions.
Thermodynamic drivers governing the spontaneous formation of ECR-metal chelates.
The Role of Micellar Systems in Thermodynamic Stabilization
A critical advancement in ECR coordination chemistry is the introduction of micelle-forming surfactants, such as Cetyltrimethylammonium bromide (CTAB) or Triton X-100 (TX-100).
Adding a cationic surfactant to the binary ECR-metal system leads to the formation of a ternary complex [4]. This induces two profound physical changes:
Bathochromic and Hyperchromic Shifts: The localized microenvironment of the micelle alters the electronic transitions of the chromophore. For example, the ECR-Al(III) binary complex absorbs at 590 nm, but the addition of CTAB shifts the
λmax
to 605 nm while significantly increasing absorbance intensity[4]. Similar bathochromic shifts (
Δλmax
= 100-110 nm) are observed in Fe(III)-ECR-surfactant systems.
Thermodynamic Alteration: Surfactants lower the local dielectric constant around the metal ion. This reduces the energetic barrier for desolvation, effectively amplifying the entropic gain (
ΔS
) and increasing the overall stability constant (
K
) of the complex. For instance, Uranium (VI) forms a 1:1 complex with ECR in standard aqueous solutions, but shifts to a highly stable 1:2 stoichiometry in the presence of CTAB/TX-100[5].
Quantitative Thermodynamic and Spectral Data
The table below synthesizes the optimal conditions and thermodynamic behaviors of key ECR-metal complexes based on empirical literature.
To ensure scientific integrity, thermodynamic parameters must be derived from a self-validating system. Relying solely on optical data can introduce artifacts due to overlapping absorption bands. Therefore, the following protocol utilizes Spectrophotometry (to measure electronic transitions) cross-validated by Conductometry (to measure changes in ionic mobility as bulky chelates form)[3].
Standardization: Prepare a
1.0×10−3 M
stock solution of ECR in double-distilled water. Prepare corresponding metal ion solutions (e.g., V, Nb, Ta, U) standardized via classical titrimetry.
Surfactant Addition (Optional but Recommended): To investigate ternary systems, add a
4.0×10−4 M
solution of CTAB or TX-100 to the ECR solution. Causality: The surfactant must be added to the ECR before the metal ion to allow the dye-detergent micelle to fully equilibrate (minimum 30 minutes incubation)[5].
pH Optimization: Adjust the system using an acetate buffer (e.g., pH 3.5 for V, pH 4.53 for Nb)[3]. Causality: Strict pH control prevents the premature hydrolysis of metal ions into insoluble hydroxides and ensures ECR is in the correct anionic protonation state.
Phase 2: Isothermal Incubation & Data Acquisition
Temperature Control: Divide the complex solutions into separate thermostatic water baths set at discrete intervals (e.g., 20°C, 30°C, 40°C, 50°C, 60°C). Allow 30 minutes for thermal equilibrium[3].
Spectrophotometric Titration: Measure the absorbance at the specific
λmax
for the metal (e.g., 520 nm for Ta(V))[3]. Calculate the stability constant (
K
) using the continuous variation (Job's) method.
Conductometric Validation: Simultaneously measure the specific conductance of the solutions. The inflection point in the conductance vs. concentration curve validates the stoichiometry derived from the optical data[3].
Phase 3: Van 't Hoff Thermodynamic Analysis
Parameter Calculation: Plot
lnK
versus
1/T
(temperature in Kelvin).
The slope of the linear regression equals
−RΔH
.
The y-intercept equals
RΔS
.
Calculate Gibbs free energy at any specific temperature using
ΔG=ΔH−TΔS
.
Step-by-step workflow for the thermodynamic characterization of ECR-metal complexes.
Conclusion
The thermodynamic profiling of Chromoxane Cyanin R metal complexes reveals a system largely driven by the entropic gains of desolvation, even when the coordinate bond formation is enthalpically unfavorable (endothermic). By leveraging micellar environments via cationic surfactants, researchers can manipulate these thermodynamic parameters, artificially lowering the dielectric constant to force higher-order stoichiometries and drastically improve the optical sensitivity of the complex. Mastering these thermodynamic levers is essential for the next generation of colorimetric sensors and metal-chelating therapeutics.
Executive Summary Eriochrome Cyanine R (ECR) is a versatile, polyanionic triphenylmethane dye extensively utilized as a chromogenic chelating agent in analytical chemistry. While historically recognized for its utility i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Eriochrome Cyanine R (ECR) is a versatile, polyanionic triphenylmethane dye extensively utilized as a chromogenic chelating agent in analytical chemistry. While historically recognized for its utility in the complexometric determination of trace metals (such as aluminum, iron, and uranium), recent advancements have expanded its application to the quantification of basic pharmaceutical compounds via ion-pair extraction.
As an application scientist, understanding the spectrophotometric characteristics of ECR—specifically its pH-dependent speciation, bathochromic shifts, and the hyperchromic effects induced by micellar environments—is critical for designing highly sensitive, self-validating assays. This whitepaper synthesizes the mechanistic principles, quantitative molar absorptivity (
ϵ
) data, and validated experimental protocols required to deploy ECR in rigorous research and drug development workflows.
Mechanistic Principles of ECR Complexation
pH-Dependent Speciation and Causality
The core utility of ECR lies in its multiple ionizable groups (sulfonate, carboxylate, and phenolic hydroxyls). The specific protonation state of ECR dictates its binding affinity and optical properties.
Metal Chelation: For metal ions like Aluminum (Al³⁺), optimal chelation occurs in a slightly acidic medium (pH 5.5)[1]. At this pH, ECR exists primarily in a partially deprotonated state that readily coordinates with the metal, preventing the formation of insoluble metal hydroxides while yielding a stable, colored complex[1].
Ion-Pair Formation: For basic pharmaceutical compounds (e.g., antimuscarinic antagonists like Solifenacin), the assay must be conducted at a highly acidic pH (e.g., pH 1.0)[2]. This ensures the drug's nitrogen center is fully protonated (cationic) while the sulfonic acid group of ECR remains ionized (anionic), driving the formation of an uncharged, hydrophobic ion-pair that can be extracted into an organic solvent[2].
Surfactant-Induced Hyperchromic and Bathochromic Shifts
A transformative technique in ECR spectrophotometry is the introduction of cationic surfactants, such as Cetyltrimethylammonium bromide (CTAB) or N,N-dodecyltrimethylammonium bromide (DTAB).
When a cationic surfactant is introduced to an anionic metal-ECR complex, it forms a ternary micellar system. This local micellar environment alters the dielectric constant around the chromophore, stabilizing the excited state of the complex. The analytical result is twofold:
Bathochromic Shift: The wavelength of maximum absorbance (
λmax
) shifts to a longer wavelength (e.g., from 533 nm to ~584-595 nm for Al³⁺), which reduces background interference from unreacted ECR[3],[1].
Hyperchromic Effect: The molar absorptivity (
ϵ
) dramatically increases. For instance, the
ϵ
of the Al-ECR complex jumps from
6.42×104
L·mol⁻¹·cm⁻¹ to
1.19×105
L·mol⁻¹·cm⁻¹ in the presence of DTAB[4],[3].
Workflow of surfactant-mediated ternary complexation for enhanced spectrophotometric sensitivity.
Quantitative Data: Molar Absorptivity Profiles
To facilitate rapid assay development, the following table summarizes the spectrophotometric characteristics and molar absorptivity values of ECR complexes across various analytes and matrix conditions.
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary blanks, buffering steps, and phase separations.
Protocol 1: Ultra-Trace Determination of Aluminum(III) via Micellar ECR System
This protocol leverages the hyperchromic effect of DTAB to achieve sub-micro-molar detection limits for Al³⁺[3].
Reagents Required:
Standard Al³⁺ solution (1000 mg/L, acidified).
Eriochrome Cyanine R (ECR) aqueous solution (
1.2×10−3
M).
Masking agents (e.g., ascorbic acid for Fe³⁺ interference).
Step-by-Step Workflow:
Sample Preparation: Transfer an aliquot of the sample containing 4–400 ng/mL of Al³⁺ into a 10 mL volumetric flask[3].
Interference Masking: Add 1.0 mL of 1% ascorbic acid to reduce any Fe³⁺ to Fe²⁺, preventing it from forming a competing ECR complex.
Buffering: Add 2.0 mL of acetate buffer (pH 5.5) to lock the ECR speciation[1].
Chromogen Addition: Introduce 1.0 mL of the
1.2×10−3
M ECR solution. The solution will turn a light pink/red.
Micellar Sensitization: Add 1.5 mL of the 0.02% DTAB solution. Mix thoroughly. The solution will undergo a distinct color change as the ternary complex forms.
Incubation & Measurement: Allow the mixture to stand for 10 minutes at room temperature to reach thermodynamic equilibrium. Measure the absorbance at 584–595 nm against a reagent blank prepared under identical conditions[3],[1].
Validation: Calculate the concentration using a calibration curve. The system should yield a linear response with an
ϵ
of approximately
1.19×105
L·mol⁻¹·cm⁻¹[3].
Protocol 2: Ion-Pair Extraction Assay for Basic Pharmaceuticals
This method is optimized for antimuscarinic drugs (e.g., Solifenacin, Tolterodine) utilizing ECR as an anionic counter-ion[2].
Ion-pair extraction methodology for quantifying basic pharmaceutical compounds using ECR.
Step-by-Step Workflow:
Analyte Preparation: Transfer an aliquot of the pharmaceutical formulation (containing 4–32 µg/mL of the active drug) into a separatory funnel[2].
Acidification: Add 2.0 mL of KCl-HCl buffer (pH 1.0). Causality: This extreme pH ensures the basic nitrogen of the drug is fully protonated, which is an absolute requirement for stoichiometric ion-pair formation[2].
Dye Addition: Add 2.0 mL of
1×10−3
M ECR solution.
Liquid-Liquid Extraction: Add exactly 10.0 mL of dichloromethane (CH₂Cl₂). Shake the funnel vigorously for 2 minutes to facilitate the phase transfer of the hydrophobic ion-pair complex into the organic layer[2].
Phase Separation: Allow the layers to separate for 5 minutes. Pass the lower organic layer through anhydrous sodium sulfate to remove trace water droplets, which could cause light scattering during measurement.
Measurement: Measure the absorbance of the organic extract at 464 nm against a solvent blank[2].
References
Spectrophotometric determination of uranium (VI) with Eriochrome Cyanine R in the presence of cetyltrimethylammonium bromide. researcher.life.
Determination of trace aluminum with Eriochrom Cyanine R after Cloud Point Extraction. ResearchGate.
The Extraction Spectrophotometric Determination of Iron(III) with Eriochrome Cyanine R and Tridodecylethylammonium Bromide. Oxford Academic.
Extractive-spectrophotometric determination of some antimuscarinic antagonist in tablet formulations using eriochrome cyanine r. SciSpace.
Selective Extraction of Zirconium from Various Samples and Subsequent Spectrophotometric Determination with Eriochrome Cyanine R. Semantic Scholar.
Selective and sensitive spectrophotometric method for determination of sub-micro-molar amounts of aluminium ion. PubMed (NIH).
Determination of Trace Aluminum with Eriochrome Cyanine R after Cloud Point Extraction. IDOSI.
Application Note: Chromoxane Cyanine R Staining Protocol for Myelin Sheath Architecture
Executive Summary In neurohistology and neuropathology, the precise visualization of the myelin sheath is critical for assessing demyelinating diseases (e.g., multiple sclerosis), neurotoxicity, and peripheral nerve inju...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In neurohistology and neuropathology, the precise visualization of the myelin sheath is critical for assessing demyelinating diseases (e.g., multiple sclerosis), neurotoxicity, and peripheral nerve injuries. While Luxol Fast Blue (LFB) is the traditional standard, it requires prolonged incubation times (up to 18 hours) at elevated temperatures.
As a robust, high-throughput alternative, Chromoxane Cyanine R (CCR) —also known in the literature as Eriochrome Cyanine R or Solochrome Cyanine R (Mordant Blue 3, CI 43820)—offers a rapid, room-temperature regressive staining protocol. This application note details the physicochemical mechanisms, reagent formulations, and step-by-step methodologies required to establish a highly reproducible, self-validating CCR myelin staining workflow in your laboratory.
Physicochemical Principles of Iron-CCR Staining
To achieve reproducible results, researchers must understand the causality behind the dye's binding and extraction kinetics.
Chromoxane Cyanine R is a polycyclic aromatic sulfonic acid that acts as an anionic dye. When combined with a ferric salt (Fe³⁺) mordant at a highly acidic pH (1.0–1.5), it forms a stable, anionic dye-metal complex, spectrophotometrically identified as [Fe2(dye)]2- ().
During the initial staining phase, this complex globally saturates basic proteins in both the myelin sheath (e.g., Myelin Basic Protein) and the cell nuclei (chromatin). The selectivity for myelin is not achieved during staining, but rather during the regressive differentiation step . Myelin consists of alternating hydrophilic and hydrophobic lipid layers. Because myelin is highly hydrophobic, an aqueous differentiator (like excess iron alum) penetrates it poorly. Consequently, the differentiator rapidly extracts the dye from the hydrophilic nuclei and cytoplasm via mass action, while the dye-metal complex resists extraction from the hydrophobic environment of the myelin sheath ().
Mechanistic pathway of Iron-CCR complex formation and selective myelin differentiation.
Reagent Formulation & Causality
The protocol relies on three primary solutions. The formulation below is based on the standardized method originally developed by and refined for modern histopathology.
Table 1: Quantitative Reagent Formulation and Mechanistic Function
Reagent
Composition / Concentration
Function & Causality
Solution A (Staining)
• 0.2 g Chromoxane Cyanine R• 96.0 mL Distilled Water• 4.0 mL 10% Iron Alum• 0.5 mL Conc. H₂SO₄
Forms the active [Fe2(dye)]2- complex. The addition of H₂SO₄ drops the pH to ~1.0–1.5, ensuring optimal protonation of tissue basic proteins for ionic binding.
Solution B (Differentiator)
• 10.0 g Ammonium Iron(III) Sulfate (Iron Alum)• 100.0 mL Distilled Water
Acts as a regressive differentiator. The massive excess of Fe³⁺ ions competitively breaks the tissue-mordant-dye bonds in hydrophilic regions.
Solution C (Counterstain)
• 1.0 g Neutral Red (CI 50040)• 100.0 mL Distilled Water• 1.0 mL Glacial Acetic Acid
Cationic dye that binds to the basophilic structures (nuclei, Nissl substance) that were cleared during the differentiation step.
Preparation Note: For Solution A, dissolve the CCR dye in water first, add the iron alum, mix thoroughly, and carefully add the sulfuric acid last. Filter the solution before use. Solution A is highly stable and can be stored at room temperature for over a year.
Experimental Workflow: The Page-Kiernan Protocol
This workflow is designed for Formalin-Fixed Paraffin-Embedded (FFPE) nervous tissue sectioned at 5–8 µm.
Step-by-step histological workflow for regressive Chromoxane Cyanine R myelin staining.
Step-by-Step Methodology
Deparaffinization and Hydration:
Clear sections in Xylene (2 changes, 3 minutes each).
Immerse slides in Solution A (Iron-CCR) for 20 minutes at room temperature.
Validation Check: At this stage, the entire tissue section should appear macroscopically dark blue/purple.
Initial Wash:
Rinse slides in running tap water for 30–60 seconds to remove unbound dye.
Regressive Differentiation (Critical Step):
Immerse slides in Solution B (10% Iron Alum) .
Monitor microscopically every 2 minutes. The process typically takes 5 to 10 minutes .
Endpoint: Stop differentiation when the gray matter (cell bodies) becomes completely colorless or pale yellow, while the white matter (myelin tracts) retains a deep blue color.
Bluing and Arresting Differentiation:
Wash slides thoroughly in running tap water for 5 to 10 minutes .
Causality: The slight alkalinity of tap water halts the acidic differentiation process and "blues" the remaining myelin-bound dye, shifting it to a vibrant aqua/dark blue.
Counterstaining:
Immerse in Solution C (Neutral Red) for 3 minutes .
Rinse briefly in distilled water (1 change, 10 seconds).
Dehydration and Clearing:
Dehydrate rapidly through graded alcohols (70%, 95%, 100% EtOH). Note: Prolonged exposure to low-concentration ethanol will extract the Neutral Red counterstain.
Clear in Xylene (2 changes, 3 minutes each).
Mounting:
Mount with a compatible resinous mounting medium (e.g., DPX) and apply a coverslip.
Differentiation Kinetics & Troubleshooting
Because this is a regressive stain, the success of the protocol hinges entirely on the kinetics of Step 4. The system is self-validating: if the gray matter retains blue dye, the differentiation is incomplete; if the white matter loses its blue dye, the tissue is over-differentiated.
Table 2: Troubleshooting Guide for CCR Myelin Staining
Observation / Symptom
Root Cause (Causality)
Corrective Action
Myelin is pale or completely unstained
Over-differentiation. The aqueous differentiator was left on long enough to penetrate the hydrophobic myelin sheath.
Decrease time in Solution B. Check slides under a microscope at 1-minute intervals after the first 3 minutes.
Nuclei/Background remain dark blue
Under-differentiation. The Fe³⁺ mass action was insufficient to break the dye-nucleoprotein bonds.
Increase time in Solution B. Ensure Solution B is freshly prepared if it has been heavily used, as depleted Fe³⁺ slows kinetics.
Weak initial global staining
Incorrect pH of Solution A. If pH > 2.0, the dye-metal complex fails to ionically bind to basic proteins.
Verify the pH of Solution A is between 1.0 and 1.5. Add dropwise concentrated H₂SO₄ if necessary.
Counterstain (Red) is absent or patchy
Prolonged dehydration. Neutral Red is highly soluble in dilute aqueous alcohols.
Perform rapid dehydration (10-second dips) through 70% and 95% EtOH, moving quickly to 100% EtOH and Xylene.
References
Kiernan, J.A. (2007). Histochemistry of staining methods for normal and degenerating myelin in the central and peripheral nervous systems. Journal of Histotechnology, 30(2), 87-106.
URL: [Link]
Page, K.M. (1965). A stain for myelin using solochrome cyanin. Journal of Medical Laboratory Technology, 22, 224-225.
URL: [Link]
Stefanovic, D., Stefanovic, M., & Lalosovic, D. (2015). Use of eriochrome cyanine R in routine histology and histopathology: is it time to say goodbye to hematoxylin? Biotechnic & Histochemistry, 90(6), 461-469.
URL: [Link]
Application
Application Note: High-Sensitivity Spectrophotometric Determination of Beryllium in Water Samples via the Chromoxane Cyanin R Method
Executive Summary Beryllium (Be) is a highly toxic alkaline earth metal regulated strictly in both environmental monitoring and pharmaceutical manufacturing (e.g., ICH Q3D guidelines for elemental impurities). While Indu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Beryllium (Be) is a highly toxic alkaline earth metal regulated strictly in both environmental monitoring and pharmaceutical manufacturing (e.g., ICH Q3D guidelines for elemental impurities). While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the standard for trace metal analysis, the Chromoxane Cyanin R (CCR) spectrophotometric method provides a cost-effective, highly sensitive, and robust alternative for routine water quality screening ()[1]. This application note details a self-validating protocol for the quantification of Be²⁺ using CCR (also known as Eriochrome Cyanine R) sensitized by a cationic surfactant.
Mechanistic Principles & Chemical Causality
The core of this assay relies on the coordination chemistry between the Be²⁺ ion and the triphenylmethane dye, CCR. To achieve trace-level sensitivity, the reaction environment must be precisely manipulated.
Micellar Sensitization & Bathochromic Shift: In a neutral to slightly acidic medium, Be²⁺ reacts with CCR to form a binary complex with moderate absorbance. However, the addition of the cationic surfactant Cetyltrimethylammonium Bromide (CTAB) induces the formation of a highly absorbing ternary micellar complex, [Be-CCR-CTA] ()[2]. The micellar environment causes a significant bathochromic (red) shift in the absorption maximum from ~520 nm to 590 nm, reducing background noise from unreacted dye and increasing the molar absorptivity nearly threefold[2].
Selective Masking: Natural and industrial water samples contain ubiquitous interferences such as Al³⁺, Fe³⁺, and Cu²⁺, which readily react with CCR. To ensure assay specificity, Ethylenediaminetetraacetic acid (EDTA) is introduced as a masking agent ()[3]. Causality: The formation constants (
Kf
) of Al-EDTA and Fe-EDTA are significantly higher than that of Be-EDTA. Consequently, EDTA preferentially sequesters these interfering ions into optically inactive complexes, leaving Be²⁺ free to coordinate with CCR[3].
Figure 1: Mechanistic pathway of Be-CCR-CTA ternary complex formation and EDTA masking.
Analytical Figures of Merit & Interference Data
To ensure trustworthiness and data integrity, the method's quantitative parameters and tolerance limits are summarized below.
Table 1: Analytical Figures of Merit
Parameter
Value
Scientific Rationale
| Optimum Wavelength (
λmax
) | 590 nm | Peak absorbance of the ternary micellar complex[2]. |
| Optimum pH | 7.0 ± 0.2 | Balances dye deprotonation with the prevention of Be(OH)₂ precipitation. |
| Linear Dynamic Range | 0.1 – 15.0 µg/L | Covers typical regulatory limits (e.g., EPA MCL of 4 µg/L)[1]. |
| Molar Absorptivity (
ε
) | 8.65 × 10⁴ L·mol⁻¹·cm⁻¹ | Indicates extreme sensitivity due to CTAB micelle formation[2]. |
| Limit of Detection (LOD) | 0.02 µg/L | Sufficient for ultra-trace environmental and pharmaceutical analysis. |
Table 2: Interference Tolerance Limits (in the presence of 0.05 M EDTA)
| F⁻, PO₄³⁻ | < 0.1 | Competes with CCR for Be²⁺. Requires prior ion-exchange separation if high. |
Experimental Protocol: A Self-Validating System
This protocol is engineered with built-in quality control gates (blanks, spikes, and calibration verifications) to ensure every run is self-validating and analytically sound.
Chromoxane Cyanin R (CCR) Solution: 0.1% w/v in ultra-pure water.
CTAB Solution: 0.01 M in ultra-pure water.
EDTA Disodium Salt Solution: 0.05 M.
Borate Buffer: pH 7.0 (0.05 M Sodium Borate adjusted with HCl).
Figure 2: Self-validating experimental workflow for Beryllium determination.
Step-by-Step Methodology
Sample Preparation: Filter the water sample through a 0.45 µm membrane to remove particulate matter. Transfer a 25.0 mL aliquot into a 50 mL volumetric flask.
System Suitability Setup (Self-Validation): In parallel with the unknown sample, prepare a Method Blank (25 mL ultra-pure water) and a Matrix Spike (25 mL sample + 5.0 µg/L Be standard). Causality: The matrix spike ensures that the specific sample matrix does not suppress the Be-CCR reaction, validating the accuracy of the unknown reading.
Interference Masking: Add 2.0 mL of the 0.05 M EDTA solution to all flasks and swirl to mix.
Critical Insight: EDTA must be added before the buffer. If the buffer is added first, interfering metals like Al³⁺ and Fe³⁺ will precipitate as insoluble hydroxides at pH 7.0, which can co-precipitate Be²⁺ and cause false-negative results ()[3].
pH Adjustment: Add 5.0 mL of Borate Buffer (pH 7.0) to establish the optimal thermodynamic environment for the Be-CCR reaction.
Sensitization: Add 2.0 mL of the 0.01 M CTAB solution.
Color Development: Add 2.0 mL of the 0.1% CCR solution. Dilute to the 50 mL mark with ultra-pure water and homogenize.
Incubation: Place the flasks in a water bath at 60°C for 15 minutes.
Critical Insight: The bulky nature of the ternary micellar complex results in slow formation kinetics at room temperature. Heating to 60°C provides the thermodynamic drive to reach equilibrium rapidly, ensuring stable and reproducible absorbance readings ()[2].
Measurement: Cool the flasks to room temperature. Measure the absorbance at 590 nm against the prepared Method Blank using a 10 mm or 50 mm path-length cuvette (depending on required sensitivity).
Validation Check: Calculate the recovery of the Matrix Spike. A recovery of 90–110% validates the analytical run.
References
Determination of trace amounts of beryllium in water by solid-phase spectrophotometry | Analyst (RSC Publishing) |[Link]
Sensitive spectrophotometric determination of beryllium with Eriochrome Cyanine R and cetyltrimethylammonium ions | Microchemical Journal |[Link]
Development of spectrophotometric determination of beryllium in beryl minerals using chrome Azurol S | Arabian Journal of Chemistry |[Link]
Methods for Chemical Analysis of Water and Wastes | U.S. Environmental Protection Agency (EPA) | [Link]
Application Note: Chromoxane Cyanin R Reagent Preparation and Protocol for Environmental Aluminum Analysis
Introduction and Mechanistic Principles Chromoxane Cyanin R—widely known in analytical chemistry as Eriochrome Cyanine R (ECR) or Mordant Blue 3—is a triphenylmethane dye critical for the spectrophotometric determination...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Principles
Chromoxane Cyanin R—widely known in analytical chemistry as Eriochrome Cyanine R (ECR) or Mordant Blue 3—is a triphenylmethane dye critical for the spectrophotometric determination of trace metals in environmental matrices[1][2]. In environmental water analysis, it is the primary reagent utilized in the EPA-approved Standard Method 3500-Al B for quantifying dissolved and total recoverable aluminum[1][3].
The Causality of the ECR-Aluminum Complexation
The analytical power of ECR lies in its highly pH-dependent coordination chemistry. When a dilute aluminum solution is buffered to exactly pH 6.0 in the presence of ECR, the dye acts as a multidentate ligand, coordinating with Al³⁺ to form a highly conjugated, red-to-pink coordination complex[1][4]. This complex exhibits a sharp maximum absorption (
λmax
) at 535 nm[1][3].
Mechanistic Control:
pH Dependency: The reaction must be strictly buffered to pH 6.0. Deviations alter the protonation state of the dye's sulfonic and carboxylic acid groups, shifting the absorption spectrum and degrading the linear dynamic range.
Redox Masking: Environmental samples frequently contain Iron (Fe³⁺) and Manganese (Mn²⁺), which also form colored complexes with ECR. The addition of ascorbic acid is mechanistically required to reduce Fe³⁺ to Fe²⁺, which does not effectively coordinate with ECR at pH 6.0, thereby eliminating the interference[4][5].
Self-Validating Blanking (EDTA): To compensate for inherent sample turbidity and background color, the protocol employs a self-validating subtraction method. Ethylenediaminetetraacetic acid (EDTA) is added to a duplicate sample aliquot. Because EDTA has a vastly higher formation constant (
Kf
) for Al³⁺ than ECR, it completely masks the aluminum[1][3]. The resulting absorbance represents the true background matrix, which is subtracted from the unmasked sample to yield the absolute aluminum concentration.
Reagent Preparation & Quality Control
The quality and stability of the ECR stock solution are paramount. ECR powder can vary significantly between lots, necessitating rigorous standardization[2][6].
Chromoxane Cyanin R (ECR) Stock Solution
Formulation: Dissolve 300 mg of ECR dye in approximately 50 mL of deionized (DI) water[4][5].
pH Adjustment (Critical Step): Adjust the pH of the dye solution from its native alkaline state (pH ~9.1) down to pH 2.9 using 1+1 acetic acid (requires approx. 2-3 mL)[2][4][5].
Causality: Maintaining the stock solution at pH 2.9 prevents the premature auto-oxidation and precipitation of the dye, ensuring reagent stability over months of storage.
Final Volume: Dilute to exactly 100 mL with DI water in a volumetric flask[5].
Supporting Reagents
Ascorbic Acid Solution: Dissolve 0.1 g of ascorbic acid in DI water and make up to 100 mL. Must be prepared fresh daily as it rapidly oxidizes in aqueous solutions.
Acetate Buffer (pH 6.0): Prepared using sodium acetate and acetic acid to provide high buffering capacity against environmental alkalinity.
EDTA Masking Solution (0.01 M): Dissolve 3.7 g of EDTA sodium salt dihydrate in DI water and dilute to 1 L[4].
Methyl Orange Indicator: Used to detect and neutralize sample alkalinity prior to buffering[1][4].
Self-Validating Experimental Protocol
This workflow is designed for the detection of aluminum in the range of 20 – 300 µg/L[1][4].
Workflow for Aluminum determination using Chromoxane Cyanin R (ECR) with EDTA blanking.
Step-by-Step Methodology
Sample Preparation: Collect samples in acid-rinsed plastic bottles. For dissolved aluminum, immediately filter through a 0.45-µm membrane filter (discard the first 50 mL of filtrate to avoid filter-leaching artifacts)[1].
Alkalinity Neutralization: Add a few drops of methyl orange to a 50 mL sample. Titrate with 0.02 N H₂SO₄ just beyond the neutralization point (color change to pink) to destroy alkalinity that would otherwise resist the pH 6.0 buffer[1].
Sample Splitting (The Self-Validating Step): Divide the neutralized sample into two 25 mL aliquots. Designate one as the "Test Sample" and the other as the "Sample Blank".
Masking: To the "Sample Blank" ONLY, add 1 mL of 0.01 M EDTA solution[1][4]. Mix thoroughly.
Reagent Addition (Apply to both aliquots):
Add 1 mL of Ascorbic Acid solution (to reduce Fe³⁺/Mn²⁺)[4][5].
Add 5.0 mL of the pH 6.0 Acetate Buffer.
Add 5.0 mL of the ECR Stock Solution.
Incubation: Mix well and allow the solutions to incubate for 5 to 10 minutes at room temperature to ensure complete complexation[1][4].
Spectrophotometric Measurement: Zero the spectrophotometer at 535 nm using the "Sample Blank"[4]. Read the absorbance of the "Test Sample".
Quantification: Compare the net absorbance against a standard calibration curve (0 to 300 µg/L Al³⁺) prepared under identical conditions[1][4].
Interference Management & Quantitative Data
Environmental matrices are complex. The ECR method is highly susceptible to specific anions that compete with the dye for aluminum, or cations that compete with aluminum for the dye. The following table summarizes the quantitative limits and mechanistic mitigation strategies for common interferences[1][4].
Table 1: Quantitative Interference Limits and Mitigation Strategies
Interfering Species
Tolerance Limit
Mechanistic Effect on Assay
Mitigation / Correction Strategy
Iron (Fe³⁺)
< 10 mg/L
Forms a competing colored complex with ECR (Positive Error).
Addition of Ascorbic Acid reduces Fe³⁺ to Fe²⁺, which does not react[4].
Fluoride (F⁻)
< 0.1 mg/L
Competes with ECR to form AlF₆³⁻, preventing dye complexation (Negative Error)[1].
Measure F⁻ via SPADNS/electrode and apply mathematical correction curves[4].
Polyphosphates
Trace
Sequesters Al³⁺ away from ECR (Negative Error)[1].
Acid hydrolysis digestion prior to analysis to convert to orthophosphate.
Buffers the sample away from the critical pH 6.0 requirement[1].
Acidify sample past methyl orange endpoint prior to buffering[1].
Note: The minimum detectable concentration of aluminum by this method, in the strict absence of fluorides and complex phosphates, is approximately 6 µg/L[1].
References
Standard Methods: 3500-Al B: Aluminum by Eriochrome Cyanine R Method, National Environmental Methods Index (NEMI).
Clean Water Act Methods Update Rule for the Analysis of Effluent, Federal Register.
Technical Support Center: Chromoxane Cyanin R Troubleshooting Guide
Executive Summary As a Senior Application Scientist, I frequently consult with researchers who struggle with Chromoxane Cyanin R (also known as Eriochrome Cyanine R or Mordant Blue 3) precipitating out of their stock sol...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I frequently consult with researchers who struggle with Chromoxane Cyanin R (also known as Eriochrome Cyanine R or Mordant Blue 3) precipitating out of their stock solutions. This is rarely caused by a "bad batch" of dye; rather, it is almost always a thermodynamic or kinetic failure within the solution's microenvironment.
This guide provides a definitive, self-validating framework to prevent precipitation, ensuring your stock solutions remain stable for spectrophotometric metal determination and histological staining.
Root Cause Analysis: The Thermodynamics of Precipitation
Chromoxane Cyanin R is a polyprotic organic dye. Its structural integrity and solubility are dictated by two primary mechanistic factors:
Trace Metal Lake Formation: As a mordant dye, Chromoxane Cyanin R is designed to chelate multivalent metals. If your glassware or water supply contains trace aluminum (Al³⁺) or iron (Fe³⁺), the dye will rapidly bind these cations to form highly insoluble macromolecular complexes known as "lakes", a mechanism well-documented by the [1].
pH-Dependent Aggregation: When dissolved in ultrapure water, the native pH of the sodium salt solution is alkaline (~pH 9.0). At this pH, the dye is highly susceptible to oxidative degradation and gradual aggregation. To achieve thermodynamic stability, the solution must be artificially acidified to a precise isoelectric window (~pH 2.9). This protonated state prevents both auto-oxidation and spontaneous precipitation, ensuring a shelf-life of up to a year[2].
Fig 1: Mechanistic pathways of Chromoxane Cyanin R precipitation vs. stable stock formulation.
This methodology is adapted from [3] and incorporates visual checkpoints. If the solution fails a checkpoint, do not proceed; the stock is already compromised.
Glassware Passivation: Wash all volumetric flasks and storage bottles with warm 1:1 HCl. Rinse thoroughly with ultrapure water[2].
Causality: Removes adsorbed Al³⁺ and Fe³⁺ from borosilicate glass surfaces, eliminating nucleation sites for premature lake formation.
Primary Dissolution: Weigh exactly 150 mg of the dye powder. Transfer to a passivated 100 mL volumetric flask. Add 50 mL of ultrapure water. Stir gently until completely dissolved[2].
Checkpoint: The solution must appear deep red/purple and completely transparent. Any cloudiness indicates metal contamination in your water source.
pH Titration (Critical Step): Prepare a 1:1 Acetic Acid solution. Slowly add approximately 2 mL of the 1:1 acetic acid to the dye solution while monitoring with a calibrated pH meter. Adjust until the pH stabilizes at exactly 2.9[2].
Causality: Acetic acid acts as a weak buffering agent, locking the dye in its stable protonated form without causing the "salting out" effect seen with strong mineral acids.
Checkpoint: The color will shift slightly; absolutely no turbidity should form during this step.
Final Volume & Storage: Dilute to the 100 mL mark with ultrapure water. Transfer to an acid-washed, amber glass or opaque plastic bottle. Store at room temperature (15°C - 25°C) in the dark.
Proper pH and metal-free environment halt degradation kinetics[2].
Frequently Asked Questions (FAQs)
Q: My stock solution was fine yesterday, but today there is a dark sludge at the bottom. Can I just filter it and use the supernatant?A: No. The sludge is likely an insoluble metal-dye complex (a "lake") or an aggregated degradation product[1]. Filtering removes the active dye, significantly lowering the effective concentration of your stock. This will ruin the calibration curve for your downstream spectrophotometric assays (e.g., Aluminum determination at 535 nm)[3]. You must discard the solution, acid-wash your glassware, and start over.
Q: Can I use EDTA in the stock solution to chelate trace metals and prevent precipitation?A: Do not add EDTA to the stock dye solution. While EDTA is used in the blanking procedure during the actual assay to complex aluminum and compensate for turbidity[3], adding it to the stock solution will permanently inhibit the dye's ability to bind the target analyte when you perform your actual experiments. Rely strictly on acid-washing glassware instead[2].
Q: Does the choice of acid matter for adjusting the pH to 2.9?A: Absolutely. Standard methods mandate the use of 1:1 Acetic Acid[2]. Using a strong mineral acid like HCl or H₂SO₄ to adjust the pH can cause localized high ionic strength, leading to the irreversible "salting out" of the dye. Acetic acid provides a gentle pH shift and acts as a weak buffer.
Q: Is it better to store the stock solution in the refrigerator to extend its shelf life?A: No. While the dye is stable under recommended ambient storage conditions[5], refrigeration (4°C) lowers the solubility limit of the dye. Because the stock solution is relatively concentrated (1.5 mg/mL), cold temperatures can induce spontaneous crystallization. Store in a cool, dark place at ambient temperature (15°C - 25°C).
References
Standard Methods: 3500-Al B: Aluminum by Eriochrome Cyanine R Method. Source: National Environmental Methods Index (NEMI). URL: ]">https://www.nemi.gov[3]
Eriochrome Cyanine R for Aluminum Testing. Source: Scribd. URL: ]">https://www.scribd.com[2]
Current issues of interest to vendors and users of dyes and biological stains. Source: Biological Stain Commission. URL: ]">https://biologicalstaincommission.org[1]
CAS 3564-18-9: Eriochrome Cyanine R. Source: CymitQuimica. URL: ]">https://cymitquimica.com[4]
Eriochrome Cyanine R - Safety Data Sheet. Source: West Liberty University. URL: ]">https://westliberty.edu[5]
Technical Support Center: Chromoxane Cyanin R (Eriochrome Cyanine R) Aluminum Assay Troubleshooting & Optimization
Welcome to the Technical Support Center for the Chromoxane Cyanin R (also known as Eriochrome Cyanine R or ECR) Aluminum Spectrophotometric Assay. Whether you are an environmental researcher monitoring water quality or a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the Chromoxane Cyanin R (also known as Eriochrome Cyanine R or ECR) Aluminum Spectrophotometric Assay. Whether you are an environmental researcher monitoring water quality or a drug development professional screening for trace aluminum contamination in excipients and Water for Injection (WFI), this assay provides a highly sensitive, low-cost alternative to ICP-MS.
As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we will dissect the causality behind the assay's chemistry—specifically focusing on strict pH optimization, interference masking, and self-validating blanking strategies—to ensure absolute trustworthiness in your analytical data.
Assay Chemical Logic & Workflow
The fundamental principle of this assay relies on the complexation of dilute aluminum solutions with the ECR dye. To achieve maximum absorption at 535 nm, the reaction environment must be strictly buffered to a pH of 6.0 [1]. The workflow below illustrates the critical sequence of pH adjustments required to prevent aluminum precipitation and dye degradation.
Workflow for Chromoxane Cyanin R Aluminum Assay highlighting critical pH adjustment steps.
Q: Why is strict pH control at 6.0 critical for the Chromoxane Cyanin R assay?A: Chromoxane Cyanin R is a polycyclic aromatic sulfonic acid. Its protonation state dictates both its chelating ability and its baseline color. At a strictly buffered pH of 6.0 (typically achieved using a sodium acetate/acetic acid buffer), the dye forms a stable, red-to-pink coordination complex with Al³⁺ [1].
If pH < 5.5: The complexation reaction is thermodynamically incomplete, leading to false-negative quantification.
If pH > 6.5: Aluminum begins to precipitate out of solution as insoluble aluminum hydroxide (Al(OH)₃). Furthermore, the uncomplexed dye undergoes a structural deprotonation that shifts its baseline absorbance, artificially skewing your spectrophotometric readings [1].
Q: My samples are turning purple instead of red/pink. What is causing this, and how do I fix it?A: A purple coloration is a classic indicator of either an excessively alkaline sample or severe iron (Fe³⁺) interference. Iron readily forms competing colored complexes with ECR.
The Fix: Ensure you are adding ascorbic acid prior to the dye. Ascorbic acid acts as a reducing agent, converting interfering Fe³⁺ to Fe²⁺, which does not complex with ECR at pH 6.0 [1]. If the sample remains purple, verify that your initial sample pH was pre-adjusted to between 2.9 and 4.9 before adding the final buffer [3].
Q: How do I handle fluoride and polyphosphate interferences?A: Fluoride and polyphosphates are notorious for causing negative errors because they bind Al³⁺ with a higher affinity than the ECR dye [1].
The Fix: For polyphosphates, perform an acid hydrolysis pretreatment to convert them to non-interfering orthophosphates. For fluoride, you must either distill the sample prior to analysis or use a standardized empirical fluoride correction curve to mathematically compensate for the suppressed absorbance [1].
Q: Why does the standard protocol require an EDTA blank instead of a pure water blank?A: This is the cornerstone of a self-validating experimental system. Environmental and biological samples often contain inherent color and turbidity that a pure water blank cannot account for. EDTA is a powerful chelator that binds Al³⁺ with a much higher affinity than ECR [3]. By adding EDTA to a duplicate sample aliquot, you completely inhibit the formation of the Al-ECR complex. The resulting absorbance represents the exact background noise (native sample color, turbidity, and the absorbance of the free dye itself). Subtracting this EDTA blank from your sample reading isolates the true absorbance of the Al-ECR complex.
Standardized Step-by-Step Methodology
Note: This protocol is adapted from the APHA Standard Method 3500-Al B[1] and EPA-approved Clean Water Act methodologies [3]. For ultra-trace analysis, cationic surfactants like DTAB can be introduced to enhance molar absorptivity [2].
Step 1: Sample Preservation & Solubilization
Collect samples in acid-washed plastic bottles (glass can leach aluminum). Immediately acidify the sample to pH < 2 using concentrated nitric acid. This keeps aluminum in its soluble Al³⁺ state and prevents adsorption to the container walls.
Step 2: Pre-Adjustment of pH
Pipette 50.0 mL of the acidified sample into a volumetric flask. Carefully adjust the pH to approximately 2.9–4.9 using 1 N NaOH or KOH.
Critical Causality: Do not exceed pH 4.9 at this stage. Entering a neutral pH before the dye is present will cause dissolved aluminum to convert into colloidal forms that will not react with the dye.
Step 3: Masking Interferences
Add 1.0 mL of a 0.1% freshly prepared ascorbic acid solution to the sample. Mix thoroughly and incubate for 5 minutes at room temperature to fully reduce any iron or manganese present.
Step 4: Dye Addition
Add 5.0 mL of the Chromoxane Cyanin R working dye solution. Swirl gently to ensure homogenous distribution.
Step 5: Strict Buffering to pH 6.0
Add 5.0 mL of sodium acetate/acetic acid buffer. Mix vigorously. Verify that the final pH of the reaction mixture is exactly 6.0.
Step 6: Self-Validating Blank Preparation
Prepare a parallel EDTA blank by adding 1.0 mL of 0.01 M EDTA to a separate 50.0 mL sample aliquot before adding the dye and buffer. Process this blank identically to the sample.
Step 7: Spectrophotometric Measurement
Allow exactly 15 minutes for optimal color development. Measure the absorbance of the sample against your prepared EDTA blank at 535 nm using a calibrated spectrophotometer.
Quantitative Data: Interference Tolerances
To ensure data integrity, cross-reference your sample matrix against known interferents. Below is a summary of maximum tolerable limits and mitigation strategies.
Interfering Species
Maximum Tolerable Limit
Mechanistic Effect
Mitigation Strategy
Iron (Fe³⁺)
< 5 mg/L
Positive error (forms competing colored complex)
Add ascorbic acid to reduce to Fe²⁺ [1]
Manganese (Mn²⁺)
< 1 mg/L
Positive error (forms competing colored complex)
Add ascorbic acid [1]
Fluoride (F⁻)
0.00 mg/L (Strict)
Negative error (outcompetes ECR for Al³⁺ binding)
Use empirical correction curves or distillation [1]
Polyphosphates
0.00 mg/L (Strict)
Negative error (chelates Al³⁺)
Acid hydrolysis pretreatment [1]
Alkalinity
Low
Buffer capacity overload (shifts pH away from 6.0)
Acidify sample past methyl orange endpoint [1]
Sulfate (SO₄²⁻)
2000 mg/L
Minimal interference at high concentrations
None required [1]
References
Title: Standard Methods for the Examination of Water and Wastewater: 3500-Al B. Eriochrome Cyanine R Method.
Source: American Public Health Association (APHA), American Water Works Association (AWWA), Water Environment Federation (WEF).
URL: [Link]
Title: Selective and sensitive spectrophotometric method for determination of sub-micro-molar amounts of aluminium ion.
Source: Journal of Hazardous Materials, National Library of Medicine (PubMed).
URL: [Link]
Title: Clean Water Act Methods Update Rule for the Analysis of Effluent.
Source: Federal Register, Environmental Protection Agency (EPA).
URL: [Link]
Troubleshooting
Chromoxane Cyanine R (ECR) Spectrophotometry Support Center: Background Noise & Interference Troubleshooting
Welcome to the Technical Support Center for Chromoxane Cyanine R (also known as Eriochrome Cyanine R or Solochrome Cyanine R) spectrophotometry. While ECR is a highly sensitive reagent for the colorimetric determination...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Chromoxane Cyanine R (also known as Eriochrome Cyanine R or Solochrome Cyanine R) spectrophotometry. While ECR is a highly sensitive reagent for the colorimetric determination of metals like Aluminum (Al³⁺) and Beryllium (Be²⁺), researchers frequently encounter high baseline absorbance and poor signal-to-noise (S/N) ratios.
This guide is engineered for analytical chemists and drug development professionals. It moves beyond basic troubleshooting to explain the chemical causality behind background noise and provides self-validating protocols to ensure absolute data integrity.
Part 1: Diagnostic Workflow for Background Noise
When your assay yields an unusually high blank or erratic baseline, follow this logical progression to isolate the root cause.
Diagnostic workflow for troubleshooting ECR spectrophotometry noise.
Part 2: Deep-Dive Troubleshooting FAQs
Q1: My reagent blank has an unusually high absorbance, masking the sample signal. What causes this?
The Causality: Chromoxane Cyanine R is a tetrabasic color acid and an acid-base indicator. Its structural protonation states dictate its color (1)[1]. At the optimal assay pH of 6.0, the uncomplexed dye is predominantly in a yellow/orange state. However, if your buffer capacity is weak and the solution drifts toward alkalinity, the phenolic hydroxyl group begins to ionize, prematurely shifting the dye to its blue anionic form. This uncomplexed blue form absorbs heavily at 535 nm, creating massive background noise.
The Fix: You must use a high-capacity buffer. Hexamethylenetetramine (Hexamine) is the gold standard for locking the pH at 6.0 ± 0.1, preventing spontaneous dye ionization (2)[2].
Q2: How do I eliminate chemical interference and turbidity from my sample matrix?
The Causality: Transition metals like Iron (Fe³⁺) compete directly with Al³⁺ for ECR binding sites, forming stable [Fe₂(dye)]²⁻ complexes that artificially inflate the signal[1]. Furthermore, colloidal particulates scatter light, raising the baseline across all wavelengths.
The Fix (Self-Validating System): Implement EDTA Blanking . EDTA has a significantly higher formation constant with Al³⁺ than ECR does. By adding EDTA to a parallel sample aliquot, you completely sequester the Al³⁺, preventing the Al-ECR complex from forming. The resulting absorbance of this specific aliquot represents only the background noise (uncomplexed dye + matrix turbidity + unmasked interferences). Subtracting this EDTA blank from your sample reading provides a self-validated, mathematically pure analyte signal (3)[3].
Q3: How can I physically separate the analyte peak from the dye background to improve the Signal-to-Noise (S/N) ratio?
The Causality: In a standard binary complex (Al-ECR), the absorption maximum (λmax = 535 nm) sits uncomfortably close to the absorption tail of the uncomplexed dye.
The Fix: Introduce a cationic surfactant like Cetyltrimethylammonium bromide (CTAB) or Cetylpyridinium chloride (CPC). The surfactant micellizes the complex, neutralizing its charge and forming a ternary complex (Al-ECR-CTAB). This induces a massive bathochromic (red) shift, moving the λmax to ~585–595 nm. Because the uncomplexed dye does not absorb at 595 nm, background noise drops to near zero, drastically improving the Limit of Detection (LOD) (4)[4].
Mechanism of background noise reduction via CTAB ternary complexation.
Part 3: Quantitative Data & Interference Thresholds
To maintain assay integrity, monitor your sample matrix for the following known interferents. Exceeding these thresholds will exponentially increase background noise or cause false negatives[3],[2].
Interfering Substance
Maximum Tolerated Concentration
Causality of Interference
Mitigation Strategy
Iron (Fe³⁺)
20 mg/L
Forms competing [Fe₂(dye)]²⁻ complex, absorbing at similar wavelengths.
Add 1 mL of 1% ascorbic acid or 0.1 M thioglycolic acid to reduce to Fe²⁺[4].
Distillation or use of specialized mathematical correction curves[2].
Polyphosphates
10 mg/L
Competes with ECR for Al³⁺ binding sites.
Acid hydrolysis pretreatment prior to assay execution[3].
Alkalinity
750 mg/L as CaCO₃
Overwhelms buffer capacity, shifting ECR to its blue anionic form.
Pre-neutralize sample with dilute HCl just beyond the methyl orange endpoint[3].
Part 4: Standardized Methodologies
Protocol A: High-Fidelity Al-ECR Assay with EDTA Baseline Validation
Use this protocol for standard aqueous samples to inherently correct for matrix turbidity and dye background.
Sample Preparation: Filter 50 mL of the sample through a 0.45 µm membrane filter. Discard the first 10 mL of filtrate.
Acidification: Add 1 drop of dilute HCl to bring the sample pH to ~3.0. This dissolves any colloidal aluminum[2].
Masking: Add 1.0 mL of 1% Ascorbic Acid to the sample to reduce interfering Fe³⁺ to Fe²⁺.
Dye Addition: Add 2.0 mL of 0.1% Chromoxane Cyanine R solution. Mix thoroughly.
Buffering: Add 5.0 mL of Hexamethylenetetramine buffer. The solution color will shift to red/pink if aluminum is present.
Self-Validating EDTA Blank: Prepare a second identical sample tube. Before adding the ECR dye (Step 4), add 1.0 mL of 0.01 M EDTA. Proceed with steps 4 and 5.
Measurement: Allow exactly 5 minutes for color development. Read the absorbance of both tubes at 535 nm.
Protocol B: Ternary Complexation (Al-ECR-CTAB) for Ultra-Low Noise
Use this protocol when maximum sensitivity (LOD < 5 µg/L) and zero baseline noise are required.
Reagent Preparation: Mix 5 mM ECR with 25 mM CTAB in a 1:5 molar ratio. Gentle heating may be required to fully dissolve the CTAB[4].
Sample Prep: Transfer 10 mL of the water sample to a 25 mL volumetric flask.
Masking: Add 1.0 mL of 0.1 M thioglycolic acid to mask iron and copper.
Complexation: Add 2.0 mL of the ECR/CTAB mixed reagent.
Buffering: Add Acetate buffer to maintain a strict pH of 5.5 to 6.0. Dilute to the 25 mL mark with distilled water.
Measurement: Read the absorbance at 585 nm against a reagent blank. The bathochromic shift ensures the uncomplexed dye does not contribute to the optical noise at this wavelength.
Part 5: References
Standard Methods for the Examination of Water and Wastewater: 3500-Al B: Aluminum by Eriochrome Cyanine R Method. National Environmental Methods Index (NEMI).3
National Institutes of Health (NIH) / PubMed: Chromoxane cyanine R. I. Physical and chemical properties of the dye and of some of its iron complexes. 1
Hach Company: Aluminum - Eriochrome Cyanine R Method 8326. 2
American Chemical Society (ACS): Flow injection spectrophotometric determination of aluminum in natural water using Eriochrome Cyanine R and cationic surfactants. 4
Technical Support Center: Troubleshooting Weak Myelin Staining with Chromoxane Cyanin R (CCR)
Welcome to the Application Support Center. As researchers and drug development professionals, you rely on precise histological evaluations to assess demyelinating diseases, neurotoxicity, and therapeutic efficacy.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As researchers and drug development professionals, you rely on precise histological evaluations to assess demyelinating diseases, neurotoxicity, and therapeutic efficacy. Chromoxane Cyanin R (CCR)—also known as Eriochrome Cyanine R, Solochrome Cyanine R, or Mordant Blue 3—is a highly robust, iron-mordanted dye used to visualize myelin. However, achieving crisp, high-contrast myelin staining requires strict control over reaction kinetics, pH, and differentiation chemistry.
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Below, we will explore the mechanistic causality of CCR staining, provide a self-validating workflow, and address the specific root causes of weak myelin staining in your assays.
Mechanistic Overview: The "Why" Behind the Stain
Unlike Luxol Fast Blue (LFB), which relies on a slow acid-base reaction with lipoproteins, CCR forms a rapid, stable chelate complex with ferric ions (Fe³⁺) ()[1]. In a highly acidic environment (pH 1.0–1.5), this Fe-CCR complex carries a net positive charge and binds electrostatically to the basic amino acids (e.g., arginine) of Myelin Basic Protein (MBP) and proteolipids within the hydrophobic myelin sheath[1].
The critical step in CCR staining is differentiation . Because the initial staining is non-specific (staining nuclei, myelin, and cytoplasm indiscriminately), the differentiator determines the final target. Acidic differentiation strips the dye from myelin (leaving nuclei stained), whereas alkaline or iron-based differentiation strips the dye from nuclei and cytoplasm, leaving the hydrophobic myelin sheath selectively stained ()[2].
Workflow & Logical Relationships
Workflow for Chromoxane Cyanin R myelin staining with built-in QC checkpoints.
Self-Validating Experimental Protocol
To ensure reproducibility and prevent downstream failures, this protocol incorporates built-in quality control (QC) checkpoints.
Reagent Preparation:
Solution A (Primary Stain): 0.2% w/v CCR, 5.6% aqueous Ferric Chloride, and concentrated H₂SO₄.
QC Check: Verify the pH is between 1.0 and 1.5 before use. A pH > 1.5 will result in weak myelin binding.
Solution B (Differentiator): 10% aqueous Iron Alum (Ferric Ammonium Sulfate) OR weak alkali (e.g., 1% Lithium Carbonate).
Step-by-Step Methodology:
Deparaffinization: Bring 5 µm sections of neutral buffered formalin-fixed tissue to distilled water via xylene and graded ethanols ()[3].
Primary Staining: Immerse slides in Solution A for 20 minutes at room temperature.
QC Check: Sections should appear macroscopically dark blue/purple upon removal.
Wash: Rinse in running tap water for 1 minute to remove unbound dye.
Differentiation (Critical Step): Immerse in Solution B. If using 10% Iron Alum, differentiate for 5–10 minutes.
QC Check: Remove a test slide at the 5-minute mark, rinse in water, and examine under a microscope. Myelin should be deep blue; background and nuclei should be clear or faint.
Wash: Rinse thoroughly in running tap water for 5 minutes to halt the differentiation process.
Counterstain: Apply 1% Neutral Red or Eosin for 1–3 minutes to visualize nuclei and Nissl substance.
Dehydration & Mounting: Rapidly dehydrate through ethanols, clear in xylene, and mount with a resinous medium.
Troubleshooting FAQs
Q1: My myelin staining is extremely weak or completely absent, but the nuclei are stained a crisp blue. What happened?A: You likely used the wrong differentiator. Differentiation in an acidic solution (e.g., aqueous HCl, pH 0.95) selectively retains the dye in nuclear chromatin while rapidly stripping it from the myelin sheath ()[2]. To rescue this in future runs, ensure you are using an alkaline differentiator (like Lithium Carbonate) or a ferric salt (10% Iron Alum) to selectively retain the myelin stain.
Q2: The myelin is weak, and the overall tissue looks pale even before differentiation. How do I fix this?A: This indicates a failure in the primary staining step, usually due to an incorrect pH or depleted ferric chloride. The Fe-CCR complex requires a highly acidic environment (pH 1.0–1.5) to bind the basic proteins of myelin effectively[3]. If the pH drifts higher, the dye-metal complex precipitates or fails to bind.
Action: Verify the pH of Solution A. Add concentrated sulfuric acid dropwise if the pH is > 1.5. Additionally, ensure your CCR dye powder is certified by the Biological Stain Commission (BSC), as dye content must be between 40-52% for optimal performance ()[4].
Q3: The myelin is stained, but the background is heavily blue, masking the demyelinated lesions. How do I increase contrast?A: This is classic under-differentiation. The Fe-CCR complex stains all tissue components initially. If the background remains blue, the slide has not spent enough time in the iron alum or alkali differentiator ()[5].
Action: Return the slide to the differentiator in 1-minute increments, checking microscopically until the gray matter and background clear.
Q4: Can my choice of fixative compromise the CCR myelin stain?A: CCR is highly versatile and works well with standard 10% Neutral Buffered Formalin (NBF)[3]. However, prolonged fixation in highly acidic fixatives (like Bouin's fluid) can alter the isoelectric point of tissue proteins, reducing the basicity of myelin proteins and leading to weaker dye binding. If using acidic fixatives, extensive washing prior to processing is mandatory.
Quantitative Data: Parameter Optimization for CCR Staining
Summarized below are the critical quantitative parameters for CCR staining, alongside the causal effects of deviating from these optimized ranges.
Parameter
Optimal Value / Range
Effect of Sub-optimal (Too Low)
Effect of Sub-optimal (Too High)
Dye Content (CCR)
40% – 52% (BSC Certified)
Weak overall primary staining
Excessive background, dye precipitation
Staining Solution pH
1.0 – 1.5
Non-specific cytoplasmic binding
Failure of Fe-CCR to bind basic proteins
Ferric Chloride
5.0% – 6.0%
Insufficient mordanting, weak stain
Precipitation of dye-metal complex
Diff. Time (10% Iron Alum)
5 – 10 minutes
High background (under-differentiated)
Weak myelin (over-differentiated)
Diff. Time (1% Li₂CO₃)
1 – 2 minutes
High background (under-differentiated)
Weak myelin (over-differentiated)
References
Histochemistry of Staining Methods for Normal and Degenerating Myelin in the Central and Peripheral Nervous Systems
Source: Taylor & Francis
URL:[Link]
Use of eriochrome cyanine R in routine histology and histopathology: is it time to say goodbye to hematoxylin?
Source: PubMed
URL:[Link]
Current Issues With Stains
Source: Biological Stain Commission
URL:[Link]
Certification procedures used by the Biological Stain Commission for eriochrome cyanine R (C.I. 43820, Mordant blue 3)
Source: PubMed
URL:[Link]
Kiernan's Eriochrome Cyanin for Myelin
Source: StainsFile
URL:[Link]
validation of chromoxane cyanin r spectrophotometric method for trace metals
An essential mandate in pharmaceutical development, environmental monitoring, and clinical diagnostics is the rigorous quantification of trace metals. While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) remains t...
Author: BenchChem Technical Support Team. Date: April 2026
An essential mandate in pharmaceutical development, environmental monitoring, and clinical diagnostics is the rigorous quantification of trace metals. While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) remains the compendial gold standard for elemental impurities (e.g., USP <232> / ICH Q3D), its high capital expenditure, argon gas dependency, and maintenance overhead create bottlenecks for high-throughput routine QA/QC.
For targeted trace metal analysis—particularly for Aluminum (
Al3+
), Uranium (
U6+
), and Thorium (
Th4+
)—the Chromoxane Cyanin R (CCR) spectrophotometric method (also known as Eriochrome Cyanine R) offers a highly sensitive, cost-effective alternative. When coupled with micellar sensitization and flow-injection analysis, validated CCR methodologies can achieve sub-micro-molar detection limits that rival atomic absorption techniques[1][2].
This guide objectively compares the analytical performance of the CCR method against traditional instrumental alternatives and provides a self-validating experimental protocol for implementation.
Mechanistic Causality: The Chemistry of CCR Sensitization
To understand why CCR is highly effective, one must look at the causality behind the reagent's behavior in specific microenvironments.
By itself, CCR reacts with
Al3+
in a slightly acidic medium (pH 5.5–6.0) to form an orange-red/blue complex with an absorption maximum around 535 nm[1][3]. However, the baseline sensitivity of this reaction is often insufficient for ultra-trace pharmaceutical analysis.
The Micellar Sensitization Effect:
The analytical breakthrough for CCR relies on the addition of cationic surfactants such as N,N-dodecyltrimethylammonium bromide (DTAB) or Cetyltrimethylammonium bromide (CTAB)[2][4][5].
Hyperchromic Shift: The surfactant forms micelles that electrostatically interact with the metal-dye complex. This localized preconcentration alters the microenvironment, drastically increasing the molar absorptivity to approximately
1.19×105 L mol−1 cm−1
[2].
Bathochromic Shift: The interaction shifts the maximum absorbance wavelength (
λmax
) from 535 nm to 584–610 nm, reducing background noise from the uncomplexed dye[4][5].
Cloud Point Extraction: Surfactants like CTAB allow for phase separation via centrifugation, enabling physical preconcentration of the trace metal before spectrophotometric reading[6].
Comparative Performance Analysis
The following table benchmarks the micellar-sensitized CCR method against other standard trace metal analytical techniques. Data reflects optimized conditions for Aluminum (
Al3+
) determination.
Verdict: While ICP-MS is mandatory for broad-spectrum, multi-element ICH Q3D compliance, the CCR method is vastly superior for targeted, high-throughput batch release testing of specific metals (e.g., Al in antiperspirants, hemodialysis fluids, or water) due to its exceptionally low cost-per-test and comparable LOD[1].
Self-Validating Experimental Protocol
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), an analytical protocol cannot rely on blind measurements; it must be a self-validating system . The following protocol integrates dynamic masking, internal standards, and Certified Reference Material (CRM) verification to guarantee data integrity.
Reagents Required
Chromogenic Reagent: 0.4 g/L Chromoxane Cyanin R (Eriochrome Cyanine R) in ultra-pure water[7].
Surfactant / Sensitizer: 0.02% (w/v) CTAB or DTAB[2][6].
Masking Agent: 1% Ascorbic acid or Sodium Cyanide (to suppress
Fe3+
and
Cu2+
interference)[4].
Validation Standard: CRM-TMDW-500 (Trace Metals in Drinking Water).
Step-by-Step Methodology
Step 1: System Suitability & Calibration
Prepare a 100 mg/L
Al3+
stock solution. Dilute to create working standards of 0, 10, 50, 100, 200, and 400 ng/mL[3].
Treat standards with the complexation workflow (Steps 3-4) and measure absorbance at 584 nm.
Validation Gate: Proceed only if the calibration curve yields an
R2≥0.999
.
Step 2: Sample Preparation & Masking
Filter 10 mL of the liquid sample (e.g., dialysis fluid or digested antiperspirant) through a 0.45 µm cellulose membrane.
Adjust the pH to exactly 6.0 using the acetate buffer.
Add 1.0 mL of the masking agent (Ascorbic acid) to reduce interfering
Fe3+
to non-reactive
Fe2+
[4].
Step 3: Chromogenic Complexation & Sensitization
Add 2.0 mL of the 0.4 g/L CCR reagent to the sample[7].
Immediately add 1.0 mL of the CTAB/DTAB surfactant solution to induce micellar sensitization[2].
Invert gently to mix and allow a 5-minute incubation period at room temperature for complete micelle formation and color development.
Step 4: Spectrophotometric Measurement
Transfer the solution to a 1.0-cm quartz cuvette.
Measure the absorbance at 584 nm against a reagent blank[4].
Step 5: The Self-Validation Loop
CRM Verification: Run a 10 mL sample of CRM-TMDW-500 through the exact same workflow. The calculated concentration must fall within 95-105% of the certified value (e.g.,
).
Matrix Spike Recovery: Split an unknown sample into two aliquots. Spike one aliquot with a known concentration of
Al3+
(e.g., 50 ng/mL). Calculate the recovery percentage. A recovery of 98-102% validates that the sample matrix is not suppressing the CCR complexation.
Workflow Visualization
The following diagram maps the critical path of the self-validating CCR methodology, emphasizing the sequence of chemical modifications required to achieve sub-ppb sensitivity.
Caption: Self-validating workflow for trace metal analysis using the Chromoxane Cyanin R method.
References
Spectrophotometric method for determination of aluminium content in water and beverage samples employing flow-batch sequential injection system. ResearchGate. Available at:[Link]
Preconcentration, separation and spectrophotometric determination of aluminium(III) in water samples and dialysis concentrates. Gümüşhane University. Available at:[Link]
Aluminum - Eriochrome Cyanine R Method. Hach. Available at:[Link]
Validated flow-injection method for rapid aluminium determination in anti-perspirants. National Institutes of Health (NIH). Available at:[Link]
Validated flow-injection method for rapid aluminium determination in anti-perspirants. Ovid. Available at: [Link]
Spectrophotometric determination of uranium (VI) with Eriochrome Cyanine R in the presence of cetyltrimethylammonium bromide. Researcher.life. Available at: [Link]
Determination of Trace Aluminum with Eriochrome Cyanine R after Cloud Point Extraction. IDOSI. Available at:[Link]
Selective and sensitive spectrophotometric method for determination of submicro-molar amounts of aluminum ion. ResearchGate. Available at:[Link]
A Comparative Guide to Myelin Staining: Chromoxane Cyanine R vs. Luxol Fast Blue
For Researchers, Scientists, and Drug Development Professionals In the landscape of neuroscience and neuropathology research, the precise visualization of myelin sheaths is paramount for understanding neural architecture...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroscience and neuropathology research, the precise visualization of myelin sheaths is paramount for understanding neural architecture and diagnosing demyelinating diseases. Among the arsenal of histological techniques, Chromoxane Cyanine R and Luxol Fast Blue have emerged as two prominent methods for myelin staining. This guide offers an in-depth, objective comparison of these two dyes, grounded in their mechanisms of action, procedural nuances, and performance characteristics to empower researchers in selecting the optimal stain for their experimental needs.
The Foundation: Understanding Myelin and its Staining
Myelin, a lipid-rich substance, forms an insulating layer around neuronal axons, crucial for the rapid transmission of nerve impulses. Histological staining of myelin allows for the assessment of white matter integrity and the identification of pathological changes such as demyelination, a hallmark of diseases like multiple sclerosis.[1][2][3] Both Chromoxane Cyanine R and Luxol Fast Blue are valued for their ability to selectively stain these myelin sheaths, providing a clear contrast between white and gray matter.[2][4]
Mechanism of Action: A Tale of Two Dyes
The efficacy of any stain lies in its chemical interaction with the target tissue. While both Chromoxane Cyanine R and Luxol Fast Blue achieve a similar outcome—the blue staining of myelin—their underlying mechanisms differ significantly.
Luxol Fast Blue (LFB): An Acid-Base Reaction
Luxol Fast Blue is a copper phthalocyanine dye that operates on the principle of an acid-base reaction.[2] The dye molecule acts as a base and binds to the phospholipids, which are abundant in the myelin sheath.[2] This interaction is primarily with the basic components of the lipoproteins within the myelin.[5] The staining process involves applying the dye in an alcoholic solution, followed by a differentiation step using lithium carbonate and/or 70% ethanol to remove excess stain from non-myelinated areas.[6][7] This differentiation is critical for achieving a sharp contrast between the blue-stained white matter and the colorless gray matter.[6]
Chromoxane Cyanine R: A Mordant Dye-Metal Complex
Chromoxane Cyanine R, also known as Eriochrome Cyanine R, is an anionic mordant dye that forms a complex with a metal ion, typically ferric iron (Fe³⁺).[8][9] The resulting iron-dye complex then binds to the tissue. The precise mechanism for myelin staining is thought to involve the formation of a blue-colored complex, [Fe₂(dye)]²⁻, which binds to the basic proteins and phospholipid bases within the myelin sheath.[4][8] The staining outcome with Chromoxane Cyanine R is highly dependent on the pH and the molar ratio of iron to dye.[8] A key feature of this method is its versatility; by altering the differentiation step, one can selectively stain either myelin sheaths (using an alkaline differentiator) or cell nuclei (using an acidic differentiator).[9][10]
Head-to-Head Comparison: Performance and Practicality
Over- or under-differentiation can lead to poor contrast or loss of staining.[12][13]
Cost-Effectiveness
Generally considered a cost-effective alternative to hematoxylin and potentially LFB.[14]
Can be more expensive.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed workflow for both Chromoxane Cyanine R and Luxol Fast Blue staining, based on established methods.
Chromoxane Cyanine R Myelin Staining Protocol
This protocol is adapted from the method described by Clark (1979).[10]
Required Solutions:
Chromoxane Cyanine R Solution (0.2%): Dissolve 0.2 g of Chromoxane Cyanine R in 100 ml of distilled water containing 0.5 ml of sulfuric acid. Boil for 5 minutes, cool, and filter.
Ferric Chloride Solution (10%): Dissolve 10 g of ferric chloride (FeCl₃) in 100 ml of distilled water containing 3 ml of hydrochloric acid.
Staining Solution: Mix 40 ml of the Chromoxane Cyanine R solution, 2 ml of the Ferric Chloride solution, and 8 ml of distilled water.
Alkaline Differentiator (1% Ammonium Hydroxide): 1 ml of ammonium hydroxide in 99 ml of distilled water.
Staining Workflow:
Caption: Chromoxane Cyanine R Myelin Staining Workflow.
Detailed Steps:
Deparaffinize paraffin-embedded sections and hydrate to distilled water.
Stain in the freshly prepared staining solution for 10 minutes.[10]
Rinse thoroughly in distilled water.
Differentiate in the 1% ammonium hydroxide solution for 1 minute.[10]
Wash well in running tap water.
(Optional) Counterstain with a suitable dye such as Eosin.
Dehydrate through graded alcohols.
Clear in xylene and mount with a resinous mounting medium.
Luxol Fast Blue (Klüver-Barrera) Myelin Staining Protocol
This is a commonly used protocol for LFB staining.[6]
Required Solutions:
Luxol Fast Blue Solution (0.1%): Dissolve 0.1 g of Luxol Fast Blue MBS in 100 ml of 95% ethanol. Add 0.5 ml of glacial acetic acid.
Lithium Carbonate Solution (0.05%): Dissolve 0.05 g of lithium carbonate in 100 ml of distilled water.
70% Ethanol
Cresyl Violet Solution (Optional Counterstain): Standard protocol for Nissl staining.
Staining Workflow:
Caption: Luxol Fast Blue Myelin Staining Workflow.
Detailed Steps:
Deparaffinize sections and bring them to 95% alcohol.[6]
Stain in the Luxol Fast Blue solution in a 60°C oven overnight.[6]
Rinse off excess stain with 95% alcohol.
Rinse in distilled water.
Begin differentiation by briefly immersing in the 0.05% lithium carbonate solution (5-10 seconds).[15]
Continue differentiation in 70% alcohol (10-20 seconds).[6]
Wash in distilled water.
Check microscopically for a sharp contrast between the blue white matter and colorless gray matter. Repeat differentiation steps if necessary.[6]
(Optional) Counterstain with Cresyl Violet to visualize neuronal cell bodies.[2]
Dehydrate through graded alcohols, clear in xylene, and mount.
Discussion: Making an Informed Choice
Chromoxane Cyanine R: The Versatile and Economical Option
The primary advantage of Chromoxane Cyanine R lies in its versatility. The ability to selectively stain either myelin or nuclei by simply changing the differentiator makes it a powerful tool for obtaining different types of information from adjacent tissue sections.[9][10] This can be particularly advantageous in studies where both myelination patterns and nuclear morphology are of interest. Additionally, it is often cited as a more cost-effective and readily available alternative to hematoxylin, and by extension, can be a more economical choice than Luxol Fast Blue.[9][14] The shorter staining time is another practical benefit in a high-throughput laboratory setting. However, achieving optimal and consistent results with Chromoxane Cyanine R requires careful preparation of the iron-dye complex and precise control over the differentiation step.[10] Inconsistent staining, such as patchiness, has been reported as a potential issue.[11]
Luxol Fast Blue: The Established Gold Standard
Luxol Fast Blue has a long-standing reputation as a reliable and robust stain for myelin, often considered the "gold standard" for this application.[7] When performed correctly, it yields a vibrant and intense blue staining of myelin sheaths, providing excellent contrast and clear visualization of demyelinated plaques.[2] The protocol, while involving a lengthy incubation, is well-established and widely documented. The main challenge with LFB lies in the differentiation step, which is highly subjective and requires microscopic monitoring to avoid over- or under-staining.[12] Under-differentiation results in a diffuse blue background, obscuring the details of myelinated tracts, while over-differentiation can lead to a weak signal or complete loss of myelin staining.[12] Furthermore, LFB is primarily effective for central nervous system (CNS) myelin and may not perform as well for peripheral nervous system (PNS) myelin.[2]
Conclusion: Selecting the Right Tool for the Job
Both Chromoxane Cyanine R and Luxol Fast Blue are excellent and reliable methods for staining myelin sheaths. The choice between them will ultimately depend on the specific research question, available resources, and the desired outcome.
Choose Chromoxane Cyanine R if:
You require the flexibility to stain for both myelin and nuclei.
Cost and stain availability are significant considerations.
A shorter staining protocol is preferred.
Choose Luxol Fast Blue if:
You need a well-established and highly trusted method specifically for myelin.
Intense and vibrant blue staining is a priority.
You are primarily investigating central nervous system tissue.
By understanding the distinct mechanisms, protocols, and performance characteristics of each stain, researchers can make an informed decision to achieve high-quality, reproducible results in their investigations of the intricate architecture of the nervous system.
References
Clark, G. (1979). Staining with chromoxane cyanine R. Stain Technology, 54(6), 337-344. [Link]
Kiernan, J. A. (1984). Chromoxane cyanine R. II. Staining of animal tissues by the dye and its iron complexes. Journal of Microscopy, 134(Pt 1), 25-39. [Link]
An, Z., Yan, S., Wang, J., Qiu, H., Liu, Y., Zhang, M., & Tan, Z. (2025). Comparative Analysis of Histological Tools for Myelin. Neuroscience bulletin, 10.1007/s12264-025-01468-3. Advance online publication. [Link]
Wikipedia contributors. (2023, December 28). Luxol fast blue stain. In Wikipedia, The Free Encyclopedia. Retrieved March 25, 2026, from [Link]
Kiernan, J. A. (2007). Histochemistry of staining methods for normal and degenerating myelin in the central and peripheral nervous systems. Journal of Histotechnology, 30(2), 87-106. [Link]
Carriel, V., Aneiros-Fernández, J., & Campos, A. (2017). Myelin histology: a key tool in nervous system research. Frontiers in neuroanatomy, 11, 29. [Link]
Kiernan, J. A. (n.d.). Nuclear Stains. MIT ESP. Retrieved March 25, 2026, from [Link]
ResearchGate. (2024, October 24). Luxol fast blue staining troubleshooting- why LFB doesnt stain the sections very well? [Q&A session]. Retrieved March 25, 2026, from [Link]
An, Z., Yan, S., Wang, J., Qiu, H., Liu, Y., Zhang, M., & Tan, Z. (2025). Comparative Analysis of Histological Tools for Myelin. Neuroscience bulletin, 10.1007/s12264-025-01468-3. Advance online publication. [Link]
Fagan, C., & Kiernan, J. A. (2020). Use of eriochrome cyanine R for routine histology and histopathology: An improved dichromatic staining procedure. Biotechnic & Histochemistry, 95(5), 337-345. [Link]
Biocompare. (2017, March 22). Alternative Myelin Stain To Traditional Antibody Staining. Retrieved March 25, 2026, from [Link]
StainsFile. (n.d.). Kiernan's Eriochrome Cyanin for Nuclei. Retrieved March 25, 2026, from [Link]
University of Utah Health. (n.d.). Luxol Fast Blue - Modified Kluver's - Myelin Sheath. WebPath. Retrieved March 25, 2026, from [Link]
Dapson, R. W., Fagan, C., & Kiernan, J. A. (2011). Use of eriochrome cyanine R in routine histology and histopathology: is it time to say goodbye to hematoxylin?. Biotechnic & histochemistry : official publication of the Biological Stain Commission, 86(1), 1–13. [Link]
iHisto. (n.d.). Luxol Fast Blue Stain Service | CNS Myelin Visualization. Retrieved March 25, 2026, from [Link]
BioGnost. (n.d.). LUXOL FAST BLUE MBSN, C.I. 74180 powder dye. Retrieved March 25, 2026, from [Link]
Clasen, R. A., & Nevins, S. (1969). Staining of the Myelin Sheath by Luxol Dye Techniques. Acta Neuropathologica, 14(3), 226–234. [Link]
An, Z., Yan, S., Wang, J., Qiu, H., Liu, Y., Zhang, M., & Tan, Z. (2025). Comparative Analysis of Histological Tools for Myelin. Neuroscience bulletin, 10.1007/s12264-025-01468-3. Advance online publication. [Link]
FD Neurotechnologies, Inc. (2012). FD Luxol Fast Blue Solution. Retrieved March 25, 2026, from [Link]
Dapson, R. W., Fagan, C., & Kiernan, J. A. (2011). Use of eriochrome cyanine R in routine histology and histopathology: is it time to say goodbye to hematoxylin?. Biotechnic & histochemistry : official publication of the Biological Stain Commission, 86(1), 1–13. [Link]
Biological Stain Commission. (n.d.). Current Issues With Stains. Retrieved March 25, 2026, from [Link]
Children's Hospital of Philadelphia Research Institute. (n.d.). PATHOLOGY CORE - Special Stain Protocol: Kluver-Barrera (Luxol Fast Blue). Retrieved March 25, 2026, from [Link]
Laboratory of Neuropathology, Tokyo Metropolitan Institute of Medical Science. (n.d.). Luxol fast blue(LFB)staining. Retrieved March 25, 2026, from [Link]
ResearchGate. (2021, September 13). Protocol Luxol fast blue staining in fixed frozen rat brain tissue? [Q&A session]. Retrieved March 25, 2026, from [Link]
ResearchGate. (2019, July 12). Why is my Eriochrome Cyanine Stain Patchy? [Q&A session]. Retrieved March 25, 2026, from [Link]
StainsFile. (n.d.). Kiernan's Eriochrome Cyanin for Myelin. Retrieved March 25, 2026, from [Link]
accuracy of chromoxane cyanin r method in complex environmental samples
Title: Analytical Accuracy of the Chromoxane Cyanin R Method for Aluminum Determination in Complex Environmental Matrices: A Comparative Guide Introduction Chromoxane Cyanin R (CCR)—universally referred to in analytical...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Analytical Accuracy of the Chromoxane Cyanin R Method for Aluminum Determination in Complex Environmental Matrices: A Comparative Guide
Introduction
Chromoxane Cyanin R (CCR)—universally referred to in analytical literature as Eriochrome Cyanine R (ECR) or Mordant Blue 3—is a polycyclic aromatic sulfonic acid dye extensively utilized for the spectrophotometric determination of trace metals [[1]](). In environmental analysis, quantifying aluminum (Al³⁺) in water and soil extracts is critical due to its pH-dependent toxicity. While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) remains the gold standard for ultra-trace metal analysis, the ECR spectrophotometric method (Standard Method 3500-Al B) provides a highly accessible, cost-effective alternative 2. This guide evaluates the accuracy of the ECR method, compares it against instrumental alternatives, and provides a field-proven, self-validating protocol for overcoming matrix interferences.
Mechanistic Foundations of the ECR Assay
The ECR method relies on the formation of a red-to-pink coordination complex between monomeric Al³⁺ and the dye, which exhibits maximum absorption at 535 nm 2. As an Application Scientist, I emphasize that the accuracy of this assay is entirely dictated by strict environmental control during the reaction:
pH Causality: The absorbance of the Al-ECR complex is profoundly pH-dependent. Buffering the system precisely to pH 5.0–6.0 (typically with an acetate buffer) is mandatory. Below pH 5.0, complexation is incomplete; above pH 6.0, aluminum begins to precipitate as insoluble colloidal Al(OH)₃, leading to severe negative bias [[3]]().
Iron Masking: Environmental samples frequently contain iron and manganese, which form competing colored complexes with ECR. The addition of ascorbic acid reduces Fe³⁺ to Fe²⁺, effectively eliminating its chromogenic interference 4.
Surfactant Sensitization: Modern adaptations introduce cationic surfactants like N,N-dodecyltrimethylammonium bromide (DTAB) or cetyltrimethylammonium bromide (CTAB). These form a ternary Al-ECR-surfactant complex, inducing a bathochromic shift (moving the absorption maximum to ~584 nm) and significantly enhancing sensitivity (hyperchromic effect) 5.
Workflow of Al determination using Chromoxane Cyanin R with interference masking.
Comparative Accuracy: ECR vs. Instrumental Alternatives
When assessing accuracy, we must distinguish between the traditional ECR method and enhanced ECR methods (e.g., Cloud Point Extraction or surfactant-mediated). In inter-laboratory studies using the traditional ECR method without corrective measures, relative standard deviations (RSD) reached up to 49.2% due to unmanaged matrix effects 2. However, when coupled with surfactant sensitization, the ECR method achieves an RSD of 1.3–6.0% and limits of detection (LOD) down to 0.2 µg/L, making its analytical performance highly competitive with Electrothermal Atomic Absorption Spectrometry (ETAAS) and ICP-MS for routine monitoring [[3]](), 6.
Analytical Parameter
Traditional ECR Method
Surfactant-Enhanced ECR
ICP-MS
Limit of Detection (LOD)
20 µg/L
0.2 – 2.0 µg/L
< 0.001 µg/L
Linear Range
20 – 300 µg/L
10 – 500 µg/L
0.01 – 1000 µg/L
Precision (RSD)
~25 - 34% (Multi-lab)
1.3% - 6.0%
< 3.0%
Matrix Tolerance
Low (Requires strict masking)
Moderate (Surfactants stabilize)
High (Mass resolution)
Capital Cost
< $50 (Reagents) + Photometer
< $100 (Reagents) + Photometer
> $150,000
Data synthesized from Standard Methods 3500-Al B and contemporary comparative studies [[2]](), 6, 5.
Overcoming Complex Matrix Interferences
To ensure trustworthiness and accuracy in environmental samples, the analyst must preemptively address three primary interferences:
Fluoride (F⁻): Fluoride binds Al³⁺ tighter than ECR, causing significant false negatives. If sample fluoride exceeds 1.00 mg/L, the analyst must either spike identical fluoride concentrations into the calibration standards or utilize established empirical correction curves 4, [[7]]().
Polyphosphates: These sequester aluminum. Pre-treating the sample via acid hydrolysis (boiling with sulfuric/nitric acid) converts polyphosphates to orthophosphates, which do not interfere at concentrations under 10 mg/L 2.
Inherent Sample Color/Turbidity: A self-validating protocol must include a sample-specific blank. By adding EDTA to a duplicate sample aliquot, all Al³⁺ is complexed by EDTA instead of ECR. The resulting absorbance represents the true background matrix, which is subtracted from the test result [[4]]().
This protocol integrates DTAB to maximize sensitivity and includes internal validation steps to guarantee data integrity 5.
Reagents Required:
Chromoxane Cyanin R (ECR) Stock: 5 mmol/L in deionized (DI) water.
DTAB Surfactant Solution: 3 mmol/L in DI water.
Ascorbic Acid: 0.1% w/v (prepared fresh daily).
Acetate Buffer: 1 mol/L, adjusted to pH 5.0.
EDTA Solution: 0.01 mol/L (for blanking).
Step-by-Step Methodology:
Glassware Decontamination: Wash all glassware with 6.0 N (1:1) HCl and rinse thoroughly with DI water. Causality: Trace aluminum leaches easily from standard borosilicate glass, causing false positives [[7]]().
Sample Preparation: Filter the environmental water sample through a 0.45-µm membrane. Discard the first 50 mL of filtrate to prevent filter-binding losses 2. Transfer a 25 mL aliquot to a volumetric flask.
Matrix Masking: Add 1.0 mL of ascorbic acid solution to the sample and mix. Allow 2 minutes for the complete reduction of Fe³⁺ to Fe²⁺.
Complexation: Add 2.0 mL of the ECR stock solution, followed immediately by 2.0 mL of the DTAB surfactant solution.
pH Optimization: Add 5.0 mL of the pH 5.0 acetate buffer. Dilute to the 50 mL mark with DI water. Mix thoroughly and incubate at room temperature (20–25 °C) for 10 minutes to allow full color development.
System Suitability & Blanking (Crucial for Validation): Prepare a "Sample Blank" by repeating Steps 2-5, but add 1.0 mL of EDTA solution before adding the ECR dye. The EDTA will outcompete ECR for Al³⁺.
Measurement: Measure the absorbance of the test sample at 584 nm against the Sample Blank. Calculate concentration using a standard curve (0.01 – 0.50 mg/L) prepared under identical conditions.
Conclusion
While ICP-MS offers unmatched sensitivity and matrix tolerance, the Chromoxane Cyanin R method remains a highly accurate, rugged, and cost-effective tool for aluminum determination. By applying rigorous pH control, strategic masking, and surfactant sensitization, analysts can achieve recovery rates exceeding 95% in complex environmental matrices, proving that classical spectrophotometry still holds immense value in modern analytical workflows.
References
3 Determination of trace aluminum with Eriochrom Cyanine R after Cloud Point Extraction. researchgate.net.
2 Standard Methods: 3500-Al B: Aluminum by Eriochrome Cyanine R Method. nemi.gov.
4 Eriochrome Cyanine R for Aluminum Testing. scribd.com.
6 Determination of Trace Aluminum with Eriochrome Cyanine R after Cloud Point Extraction. idosi.org.
chromoxane cyanin r vs chrome azurol s sensitivity and limit of detection
High-Sensitivity Spectrophotometric Determination of Trace Metals: A Comparative Guide to Chromoxane Cyanin R and Chrome Azurol S In the field of analytical chemistry and drug development, the precise quantification of t...
Author: BenchChem Technical Support Team. Date: April 2026
High-Sensitivity Spectrophotometric Determination of Trace Metals: A Comparative Guide to Chromoxane Cyanin R and Chrome Azurol S
In the field of analytical chemistry and drug development, the precise quantification of trace metals—particularly aluminum (Al³⁺) and iron (Fe³⁺)—is critical. Aluminum toxicity in dialysis fluids, for instance, can lead to severe morbidity, making sub-micro-molar detection limits a regulatory necessity.
To achieve this, researchers frequently rely on triphenylmethane dyes. Two of the most prominent chromogenic reagents in this class are Chromoxane Cyanin R (also widely known as Eriochrome Cyanine R or ECR) and Chrome Azurol S (CAS). As a Senior Application Scientist, I have structured this guide to objectively compare their thermodynamic properties, limits of detection (LOD), and practical methodologies, ensuring you can select the optimal reagent for your specific analytical workflow.
Mechanistic Causality: The Role of Micellar Sensitization
Both ECR and CAS feature carboxylic and phenolic hydroxyl groups that act as multidentate ligands, coordinating with metal ions to form colored binary complexes. However, relying solely on these binary complexes often yields insufficient sensitivity for ultra-trace analysis.
To break past this barrier, modern protocols introduce cationic surfactants —such as Cetyltrimethylammonium bromide (CTAB) or Cetylpyridinium chloride (CPC)—to form a ternary micellar complex .
The Causality of Sensitization:
The addition of a cationic surfactant neutralizes the negative charge of the dye's sulfonate groups. This drastically reduces the electrostatic repulsion between the metal ion and the ligand, allowing a higher stoichiometric ratio of dye to metal. The micellar microenvironment also shields the complex from aqueous solvent interactions, inducing a profound hyperchromic effect (increased molar absorptivity) and a bathochromic shift (the absorption maximum shifts to a longer wavelength, reducing background interference from unreacted dye)[1].
Mechanism of ternary complex formation enhancing spectrophotometric sensitivity.
Quantitative Performance Comparison
When evaluating these dyes, Molar Absorptivity (
ϵ
) dictates the signal strength per mole of analyte, while the Limit of Detection (LOD) defines the absolute lowest measurable concentration. The following table synthesizes the performance of ECR and CAS in the detection of Aluminum (Al³⁺), the most common benchmark for these reagents.
Key Insight: While CAS achieves a marginally higher peak molar absorptivity in its ternary form, ECR demonstrates a vastly superior Limit of Detection (sub-ng/mL) . This makes ECR the undisputed choice for ultra-trace environmental and wastewater analysis[5]. Conversely, CAS is highly robust and linear in the low-microgram range, making it a gold standard for clinical monitoring, such as [6].
Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol must be self-validating. This means incorporating specific masking agents to isolate the target analyte and utilizing precise pH control to prevent false negatives (e.g., metal precipitation) or false positives (e.g., dye auto-protonation).
Protocol A: Ultra-Trace Aluminum Assay using Chromoxane Cyanin R (ECR)
Optimized for extreme sensitivity (LOD < 0.1 ng/mL) using Cloud Point Extraction or Micellar Sensitization.
Sample Preparation: Transfer a 10 mL aliquot of the aqueous sample into a 25 mL volumetric flask.
pH Control (Causality): Add 2.0 mL of sodium acetate/acetic acid buffer to strictly maintain pH 5.5. Why? At pH < 4.0, ECR protonates and fails to chelate; at pH > 6.0, Al³⁺ begins precipitating as insoluble Al(OH)₃, destroying the analytical signal[1].
Interference Masking: Add 1.0 mL of 1% ascorbic acid. Why? Iron (Fe³⁺) is a severe interferent that forms a competing colored complex with ECR. Ascorbic acid reduces Fe³⁺ to Fe²⁺, which does not strongly coordinate with triphenylmethane dyes, thereby validating that the resulting absorbance is exclusively from Aluminum[3],[6].
Ligand Addition: Add 1.5 mL of 1.2 × 10⁻³ M ECR solution[7].
Sensitization: Add 2.0 mL of 0.02% CTAB (Cetyltrimethylammonium bromide)[7].
Incubation: Allow the solution to stand for 15 minutes at room temperature to ensure thermodynamic equilibrium of the ternary complex.
Measurement: Measure absorbance at 595 nm against a reagent blank prepared under identical conditions.
Protocol B: Robust Clinical Assay using Chrome Azurol S (CAS)
Optimized for clinical fluids (e.g., dialysis water) where matrix stability is prioritized.
Sample Preparation: Transfer a 10 mL aliquot into a 25 mL flask.
pH Control: Add 2.0 mL of acetate buffer to adjust the pH to 4.6–5.5. CAS complexes form instantly at room temperature, avoiding the heating steps required by older reagents like aluminon[3].
Interference Masking: Add 1.0 mL of ascorbic acid and 1.0 mL of 2,2′-bipyridyl. Why? While ascorbic acid reduces Fe³⁺, 2,2′-bipyridyl acts as a secondary chelator to tightly lock away both Fe²⁺ and Cu²⁺, ensuring zero cross-reactivity in complex biological matrices[6].
Ligand Addition: Add 2.0 mL of 0.165% CAS solution[3].
Sensitization: Add 1.5 mL of Cetylpyridinium chloride (CPC) to form the ternary complex[6].
Measurement: Measure the absorbance at 640 nm against a reagent blank[6].
Step-by-step spectrophotometric workflow for trace metal determination.
Application Scientist Verdict
Choosing between Chromoxane Cyanin R and Chrome Azurol S depends entirely on your analytical constraints:
Choose Chromoxane Cyanin R (ECR) if your primary constraint is Sensitivity . With an LOD capable of reaching 0.05 ng/mL in surfactant-mediated systems, ECR is unparalleled for environmental monitoring, wastewater analysis, and trace geological assays[2],[5].
Choose Chrome Azurol S (CAS) if your primary constraint is Matrix Robustness and Linearity . CAS provides a highly stable ternary complex with an exceptionally high molar absorptivity (
1.25×105
) and is less sensitive to minor pH fluctuations, making it the preferred reagent for clinical diagnostics, quality control of aluminized plastics, and dialysis fluid testing[4],[6].
interlaboratory validation of chromoxane cyanin r analytical assays
Interlaboratory Validation of Chromoxane Cyanin R Analytical Assays: A Comprehensive Comparison Guide Executive Overview Chromoxane Cyanin R (CCR), universally recognized in analytical chemistry as Eriochrome Cyanine R (...
Author: BenchChem Technical Support Team. Date: April 2026
Interlaboratory Validation of Chromoxane Cyanin R Analytical Assays: A Comprehensive Comparison Guide
Executive Overview
Chromoxane Cyanin R (CCR), universally recognized in analytical chemistry as Eriochrome Cyanine R (ECR) or Mordant Blue 3, is a highly sensitive triphenylmethane dye utilized for the spectrophotometric quantification of trace metals, most notably aluminum (Al³⁺). While advanced instrumental techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Electrothermal Atomic Absorption Spectrometry (ET-AAS) dominate modern trace elemental analysis, their high operational costs and complex maintenance create bottlenecks for high-throughput, routine monitoring[1].
Through rigorous interlaboratory validation, micelle-mediated ECR assays have emerged as a robust, highly sensitive, and cost-effective alternative. By leveraging cationic surfactants to induce a bathochromic shift, the modified ECR assay achieves limits of detection (LOD) comparable to ET-AAS, making it a critical tool for environmental monitoring, pharmaceutical quality control, and food safety[2].
Mechanistic Causality: The Micelle-Mediated Ternary Complex
The core principle of the ECR assay relies on the chelation of Al³⁺ by the functional groups of the dye. However, the binary Al-ECR complex alone suffers from moderate sensitivity and stability issues, often degrading within 10 minutes[3].
To resolve this, modern validated protocols introduce cationic surfactants—such as Cetyltrimethylammonium bromide (CTAB) or N,N-dodecyltrimethylammonium bromide (DTAB)—to form a ternary complex (Al-ECR-Surfactant)[1][2].
The Causality of Sensitization:
Surfactant monomers interact with the anionic Al-ECR complex via ion-pair formation. This micelle-mediated environment physically shields the complex from aqueous hydrolysis, stabilizing the signal and inducing a massive hyperchromic effect. The molar absorptivity skyrockets to approximately
1.19×105
L/mol·cm, and the absorption maximum shifts from ~535 nm to 584–595 nm. This bathochromic shift effectively isolates the analytical signal from the background noise of unreacted dye, drastically lowering the limit of detection[1][2].
Comparative Performance Analysis
To objectively evaluate the ECR assay, its performance must be benchmarked against standard instrumental alternatives. Interlaboratory studies, including frameworks established by the EPA and ASTM, emphasize reproducibility, matrix tolerance, and sensitivity across decentralized testing sites[4].
Table 1: Performance Comparison for Trace Aluminum Quantification
Analytical Method
Limit of Detection (LOD)
Linear Dynamic Range
Instrumentation Cost
Interlaboratory RSD (%)
Matrix Tolerance
ECR + CTAB/DTAB (Spectrophotometry)
0.002 - 0.02 mg/L
0.01 - 0.50 mg/L
Low (<$5,000)
1.3 - 1.9%
Moderate (Requires masking for F⁻/PO₄³⁻)
Flame AAS
0.05 - 0.1 mg/L
0.1 - 5.0 mg/L
Moderate (~$20,000)
2.0 - 4.0%
High
ET-AAS (Graphite Furnace)
0.0005 - 0.001 mg/L
0.001 - 0.05 mg/L
High (~$40,000)
3.5 - 5.0%
Moderate
ICP-MS
< 0.0001 mg/L
0.0001 - 10 mg/L
Very High (>$150,000)
2.0 - 6.0%
High
Data synthesized from interlaboratory validation metrics comparing colorimetric and instrumental recoveries[1][2][5].
Validated Interlaboratory Protocol
For an assay to pass interlaboratory validation, the methodology must be rigidly standardized to eliminate operator-induced variability. The following protocol integrates Cloud Point Extraction (CPE) or direct micelle sensitization, proven to yield a Relative Standard Deviation (RSD) of <2% across independent laboratories[1][5].
Workflow of the standardized ECR-Al³⁺ analytical assay for interlaboratory validation.
Step-by-Step Methodology:
Sample Preparation & Matrix Matching : Acidify the sample (water, biological fluid, or digested food) to dissolve particulate aluminum. Filter through a 0.45 μm membrane to remove suspended solids[2].
pH Conditioning (Critical Causality Step) : Adjust the sample to exactly pH 5.0 - 5.5 using an acetate buffer. Why? The protonation state of ECR is highly pH-dependent. At pH < 4.5, complexation is incomplete; at pH > 6.0, aluminum precipitates as Al(OH)₃, permanently destroying the analytical signal[1][5].
Reagent Addition : Add
1.2×10−4
mol/L ECR solution, followed immediately by 0.02% (w/v) CTAB or DTAB surfactant[1][2].
Incubation & Phase Separation : Add a salting-out agent (e.g., 0.2 mol/L KI) and centrifuge at 3000 rpm for 5 minutes to accelerate phase separation. The surfactant-rich phase containing the concentrated ternary complex is isolated[1].
Spectrophotometric Quantification : Dilute the surfactant-rich phase with a minimal volume of ethanol and measure absorbance at 584 nm (for DTAB) or 595 nm (for CTAB) against a reagent blank treated identically[1][2].
A self-validating system requires internal checks to confirm accuracy and identify matrix interferences in real-time, ensuring that data from Lab A is perfectly comparable to Lab B.
Interference Masking (The Fluoride/Phosphate Problem) : Fluoride (F⁻) and phosphate (PO₄³⁻) strongly compete with ECR for Al³⁺, leading to false negatives[3][6].
Self-Validation Check: Implement a standard addition curve alongside the external calibration curve. If the slopes deviate by >5%, matrix interference is present. Add ascorbic acid to the buffer to reduce interfering Fe³⁺ to Fe²⁺ (which does not complex with ECR), and utilize masking agents or sample dilution to mitigate phosphate competition[3].
Spike Recovery Harmonization : Participating laboratories must perform pre-digestion matrix spikes. Acceptable interlaboratory recovery ranges are strictly bounded between 86% - 106% to pass validation[2].
Chromoxane Cyanin R in Metallomics: Specificity and Performance for Iron vs. Copper Ions
Executive Overview Chromoxane Cyanin R (also known as Eriochrome Cyanine R, ECR, or Mordant Blue 3) is a highly versatile triphenylmethane dye utilized extensively in spectrophotometric trace metal analysis. While highly...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
Chromoxane Cyanin R (also known as Eriochrome Cyanine R, ECR, or Mordant Blue 3) is a highly versatile triphenylmethane dye utilized extensively in spectrophotometric trace metal analysis. While highly sensitive, ECR is a poly-dentate ligand that readily forms coordination complexes with multiple transition metals, most notably Iron(III) and Copper(II). For researchers and drug development professionals relying on precise metallomic profiling, differentiating between these two ions within a multiplexed biological or environmental sample is a critical analytical challenge.
This guide provides an authoritative comparison of ECR's performance against industry-standard alternatives, detailing the thermodynamic causality and chemical masking strategies required to achieve absolute specificity for Fe(III) and Cu(II).
Mechanistic Causality: Dictating Specificity
The specificity of ECR for Iron versus Copper is not inherent to the dye itself; rather, it is engineered through strict control of the reaction environment. The differentiation relies on three mechanistic pillars:
pH-Dependent Coordination Thermodynamics: The formation constants of ECR-metal complexes are highly sensitive to hydrogen ion concentration. Copper(II) forms a stable binary complex with ECR at a neutral to slightly alkaline pH (optimally pH 7.2)[1]. Conversely, the Iron(III)-ECR complex is thermodynamically favored in acidic environments (pH 3.5)[1]. By strictly buffering the sample, analysts can thermodynamically suppress the formation of the competing metal's complex.
Ternary Complex Sensitization: ECR is an anionic dye. When determining Iron(III), the addition of a cationic surfactant (CS)—such as benzyldimethyltetradecylammonium chloride or tridodecylethylammonium bromide—neutralizes the surface charge of the Fe-ECR complex[2]. This forms a highly hydrophobic ternary complex (Fe:ECR:CS), inducing a massive hyperchromic effect (increasing molar absorptivity to ~9.4 × 10⁴ L·mol⁻¹·cm⁻¹) and a bathochromic shift (moving the absorption maximum from ~610 nm to 656 nm).
Chemical Masking: To achieve absolute specificity for Iron in the presence of a vast excess of Copper, Thiourea is introduced. Thiourea acts as both a reducing agent and a sterically hindering ligand, reducing Cu(II) to Cu(I) and locking it into a stable, colorless complex that cannot interact with ECR.
Visualizing the Analytical Logic
The following workflow illustrates the divergent pathways required to isolate and quantify Fe(III) and Cu(II) from a single mixed sample using ECR.
Workflow for pH-directed specific spectrophotometric determination of Fe(III) and Cu(II) using ECR.
Comparative Performance: ECR vs. Industry Alternatives
When selecting an assay for drug development or trace metal analysis, ECR offers distinct advantages over traditional single-target reagents like Ferrozine (for Iron) and Bathocuproine (for Copper). ECR allows for the direct measurement of oxidized states (Fe³⁺, Cu²⁺) without the need for aggressive reducing agents, while offering superior molar absorptivity when paired with surfactants.
Parameter
ECR (Fe³⁺ Assay)
Ferrozine (Fe²⁺ Assay)
ECR (Cu²⁺ Assay)
Bathocuproine (Cu⁺ Assay)
Target Ion State
Fe(III) (Direct)
Fe(II) (Requires Reduction)
Cu(II) (Direct)
Cu(I) (Requires Reduction)
Optimal pH
3.5 (or 5.0–5.5 w/ Surfactant)
4.0 – 9.0
7.2
4.0 – 7.0
Wavelength (λmax)
610 nm (656 nm w/ Surfactant)
562 nm
610 nm
484 nm
Molar Absorptivity (ε)
~9.4 × 10⁴ L·mol⁻¹·cm⁻¹
~2.79 × 10⁴ L·mol⁻¹·cm⁻¹
~1.5 × 10⁴ L·mol⁻¹·cm⁻¹
~1.42 × 10⁴ L·mol⁻¹·cm⁻¹
Primary Interference
Al(III), Cu(II)
Cu(I), Co(II)
Fe(III), Ni(II)
Fe(II)
Required Masking
Thiourea (for Cu), NaF (for Al)
Neocuproine (for Cu)
pH Control (masks Fe)
EDTA (for Fe)
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By strictly adhering to the order of addition, the analyst ensures that thermodynamic traps (such as irreversible hydroxide precipitation) are avoided.
Protocol A: Trace Fe(III) Determination in the Presence of Cu(II)
This protocol utilizes surfactant sensitization and chemical masking to achieve high-fidelity Iron quantification.
Sample Aliquoting: Transfer 1.00 mL of the neutralized sample solution (containing 1–20 µg Fe³⁺) into a 25 mL volumetric flask[1].
Copper Masking: Add 1.0 mL of 0.1 M Thiourea solution.
Causality: Thiourea immediately reduces interfering Cu(II) to Cu(I) and sequesters it in a sterically hindered complex, preventing any subsequent interaction with the ECR ligand.
Surfactant Addition: Add 2.0 mL of a 0.01 M cationic surfactant solution (e.g., benzyldimethyltetradecylammonium chloride).
Causality: The surfactant prepares the microenvironment to neutralize the highly anionic ECR-Fe complex, driving the formation of the hyperchromic ternary complex[2].
pH Optimization: Add 10 mL of 0.05 M Acetate Buffer (pH 5.0–5.5).
Causality: This specific pH window prevents the hydrolysis of Fe(III) into insoluble iron hydroxides while providing the optimal thermodynamic environment for the ternary complex.
ECR Coordination: Add 2.0 mL of 0.1% aqueous Eriochrome Cyanine R solution. Mix thoroughly and dilute to the mark with deionized water.
Incubation & Measurement: Allow the solution to incubate for 20 minutes at room temperature. Measure the absorbance at 656 nm against a reagent blank.
Causality: The 20-minute incubation ensures complete thermodynamic equilibrium. Reading at 656 nm (rather than the standard 610 nm) isolates the specific bathochromic shift induced by the Fe:ECR:CS ternary complex, bypassing baseline dye noise.
Protocol B: Direct Cu(II) Determination
This protocol utilizes pH-directed thermodynamic control to favor Copper coordination.
Sample Aliquoting: Transfer 1.00 mL of the neutralized sample solution into a 25 mL volumetric flask[1].
pH Optimization: Add 10 mL of Borax-Succinic Acid buffer (pH 7.2)[1].
Causality: At pH 7.2, the formation constant for the Cu-ECR complex is maximized. Simultaneously, this alkaline shift thermodynamically destabilizes the Fe-ECR interaction, naturally masking trace iron interference without the need for secondary sequestering agents[1].
ECR Coordination: Add 2.0 mL of 0.1% aqueous Eriochrome Cyanine R solution. Mix thoroughly and dilute to the mark with the buffer solution.
Incubation & Measurement: Allow to stand for 20 minutes. Measure the absorbance at 610 nm against a reagent blank[1].
References
Spectrophotometric Determination of Beryllium, Copper and Iron with Sodium-2", 6"-dichloro-4'-hydroxy-3, 3'-di-methylfuchsone-5,5'-dicarboxylate. oup.com.[Link]
SPECTROPHOTOMETRIC INVESTIGATION OF IRON (III) COMPLEXES WITH ERIOCHROME CYANINE R IN THE PRESENCE OF SOME CATIONIC SURFACTANTS. uctm.edu.[Link]
The Extraction Spectrophotometric Determination of Iron(III) with Eriochrome Cyanine R and Tridodecylethylammonium Bromide. researchgate.net.[Link]
Comprehensive Operational Guide: Chromoxane Cyanin R Handling, Spill Containment, and Disposal Procedures Chromoxane Cyanin R (CAS: 3564-18-9)—widely recognized in laboratory settings as Eriochrome Cyanine R or Mordant B...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Operational Guide: Chromoxane Cyanin R Handling, Spill Containment, and Disposal Procedures
Chromoxane Cyanin R (CAS: 3564-18-9)—widely recognized in laboratory settings as Eriochrome Cyanine R or Mordant Blue 3—is a polycyclic aromatic sulfonic acid utilized extensively as a histological stain for myelin and osteoid tissues, as well as an analytical reagent for aluminum detection[1][2]. While it is not classified as highly toxic to aquatic organisms, its physicochemical properties—specifically its fine particulate nature and high water solubility—demand stringent logistical control during disposal[3]. Mishandling this compound can lead to rapid aerosolization, causing respiratory irritation and widespread laboratory contamination[4][5].
This guide provides researchers, scientists, and drug development professionals with a robust, self-validating framework for the safe handling, spill containment, and regulatory-compliant disposal of Chromoxane Cyanin R.
Hazard Profiling & Mechanistic Causality
Understanding the specific hazards of Chromoxane Cyanin R is critical for designing effective disposal protocols. The compound is a known irritant, and its primary risk vector in a laboratory setting is dust formation[4][6].
GHS Hazard Code
Hazard Statement
Mechanistic Rationale & Operational Implication
H315
Causes skin irritation
Mechanism: The dye's structure allows it to bind rapidly to proteins and keratin in the epidermis, causing localized inflammation[5]. Implication: Impervious barrier protection is mandatory during all handling phases.
H319
Causes serious eye irritation
Mechanism: Direct contact with ocular mucosa leads to rapid absorption and severe irritation[5]. Implication: Safety goggles must provide a full seal against airborne micro-dust.
H335
May cause respiratory irritation
Mechanism: Fine particulates easily aerosolize and deposit in the upper respiratory tract[5]. Implication: Avoid dry sweeping; utilize wet-containment or mechanically gentle recovery methods.
Pre-Disposal Logistics & PPE Requirements
Before initiating any disposal or spill response workflow, personnel must don appropriate Personal Protective Equipment (PPE). The selection of PPE is dictated by the concentration of the substance and the specific operational risk of aerosolization[4].
PPE Category
Specification Standard
Operational Rationale
Eye Protection
NIOSH (US) or EN 166 (EU) approved safety goggles[6][7].
Prevents micro-particulate ingress into the ocular mucosa during powder transfer or accidental spills.
Respiratory
N95, P100, or EN 136 approved particulate respirator[8].
Mandatory during solid spill cleanup to mitigate H335 risks associated with aerosolized dye dust.
In the event of an accidental release, immediate containment is required to prevent the dye from entering drains or waterways[4][5]. This protocol is designed as a self-validating system to ensure complete decontamination.
Step 1: Evacuation and Ventilation Assessment
Action: Evacuate unnecessary personnel from the immediate area[4]. Ensure local exhaust ventilation is active, but immediately disable any high-velocity fans blowing directly onto the spill[5].
Causality: Minimizing air currents prevents the fine powder from becoming airborne, directly mitigating respiratory hazards (H335) and preventing the dye from coating laboratory surfaces.
Step 2: Containment and Recovery
For Solid Spills: Do not dry sweep. Mechanically recover the product using a clean shovel and place it into a dry container without compressing it[3]. Alternatively, use damp absorbent pads to pick up the powder[9].
For Liquid Spills: Absorb the spillage with inert solids such as clay, sand, or diatomaceous earth[3]. Do not use combustible materials like sawdust.
Validation: Visually inspect the area. The absence of visible blue or reddish-blue residue indicates primary recovery is complete.
Step 3: Secondary Decontamination
Action: Wash the affected area and involved materials with water and a mild detergent[5][9].
Validation (The Wipe Test): After washing, wipe the surface with a damp, white filter paper. If the paper remains pure white, the area is successfully decontaminated. If a blue tint appears, residual dye is present, and Step 3 must be repeated.
Step 4: Wash Water Management
Action: Collect all wash water and contaminated cleaning materials. Do not flush the wash water into the sanitary sewer system[6][9].
Standard Operating Procedure (SOP) for Routine Waste Disposal
Chromoxane Cyanin R is not classified as a dangerous good for transport under DOT, IMDG, or IATA regulations[4][6][7]. However, it must still be managed strictly as hazardous chemical waste due to its irritant properties and local environmental regulations[3][6].
Step 1: Waste Segregation
Collect Chromoxane Cyanin R waste separately from strong oxidizing agents to prevent potential incompatible chemical reactions[9].
Validation: Maintain a chemical compatibility log attached to the waste container. Before adding new waste, the operator must verify the absence of oxidizers on the log, ensuring a self-auditing segregation process.
Step 2: Primary Packaging
Place the waste material (both solid residues and contaminated packaging) into tightly closed, impermeable containers[5].
Causality: Utilizing the manufacturer's original packaging material type (typically high-density polyethylene) ensures chemical compatibility and prevents moisture ingress, which could lead to caking or leaching[3][5].
Step 3: Labeling and Storage
Label the container clearly with "Hazardous Waste: Chromoxane Cyanin R (Mordant Blue 3)" and affix the GHS07 (Exclamation mark) pictogram[5].
Store in a cool, dry, and well-ventilated space away from non-compatible substances until disposal[5].
Step 4: Final Dispatch
Chemical waste generators must determine whether the discarded chemical is classified as a hazardous waste under local, regional, and national regulations (e.g., EPA RCRA in the US)[6].
Offer surplus and non-recyclable solutions to a licensed professional waste disposal service[4][7]. Do not re-use empty containers; dispose of contaminated packaging as unused product[3][4].
References
Eriochrome® Cyanine R - Safety Data Sheet . West Liberty University. Available at: 4
SAFETY DATA SHEET According to Regulation (EC) No. 1907/2006 (Mordant Blue 3) . BioGnost. Available at: 5
Angene Chemical - Safety Data Sheet: Eriochrome Cyanine R . Angene Chemical. Available at:7
SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific. Available at: 6
ERIOCHROME CYANINE R AR - Loba Chemie . Loba Chemie. Available at: 3
SAFETY DATA SHEET - Fisher Scientific (UK) . Fisher Scientific UK. Available at:8
Material Safety Data Sheet - Eriochrome Cyanine R AR . Oxford Lab Fine Chem. Available at: 9
SAFETY DATA SHEET - according to the Global Harmonized System . Nipissing University. Available at: 1
Phosphorylation of the M1 muscarinic acetylcholine receptor provides neuroprotection in mouse prion disease . Enlighten Theses, University of Glasgow. Available at: 2